2-Methyl-5-(pyridin-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCQHDWIGRRRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Strategic Importance of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold
An in-depth technical guide on the synthesis and characterization of 2-Methyl-5-(pyridin-4-yl)aniline, designed for researchers, scientists, and drug development professionals.
The 2-Methyl-5-(pyridin-4-yl)aniline moiety is a bifunctional molecular scaffold of significant interest in medicinal chemistry and materials science.[1] It incorporates a nucleophilic aniline ring, amenable to a wide range of derivatization reactions, and a basic pyridine ring, which can engage in hydrogen bonding and metal coordination. This unique combination makes it a valuable building block for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics where the 4-arylpyridine structure is a prevalent motif.[2]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of 2-Methyl-5-(pyridin-4-yl)aniline. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure reproducible and high-purity outcomes.
Part 1: Synthetic Strategy and Mechanistic Considerations
The most robust and modular approach for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds in good yields.[5] The general transformation is depicted below:
Reaction Scheme:
Where Ar is the 2-methylphenyl group and Py is the 4-pyridinyl group.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting suboptimal results.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (the pyridine ring) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]
Caption: A streamlined workflow for the synthesis and purification process.
Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is oxygen-sensitive. [8]3. Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 95 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
Workup and Purification
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with deionized water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Expert Insight: Amines can exhibit peak tailing and poor recovery on standard silica gel due to interaction with acidic silanol groups. To mitigate this, pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or include ~0.5-1% triethylamine in the chromatography eluent. [9]A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Final Product: Collect the fractions containing the desired product (visualized by TLC) and concentrate to yield 2-Methyl-5-(pyridin-4-yl)aniline as a solid.
Part 3: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [10] |
| Molecular Weight | 184.24 g/mol | [10] |
| Physical Form | Solid | |
| Storage Temp. | Room temperature, protect from light | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals are:
-
Pyridine Protons: Two sets of doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen. Expect signals around δ 8.6-8.7 ppm (protons ortho to N) and δ 7.3-7.4 ppm (protons meta to N).
-
Aniline Protons: Three signals in the aromatic region. The proton between the methyl and amino groups will likely be a doublet, the proton ortho to the amino group a doublet of doublets, and the proton ortho to the methyl group a singlet or narrow doublet. These typically appear between δ 6.7-7.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 3.7-4.0 ppm. The chemical shift can vary with concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.2 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.
-
Expect 10 distinct signals in the aromatic region (some may overlap). Pyridine carbons will be in the range of δ 120-150 ppm, with the carbons adjacent to the nitrogen being the most downfield.
-
The methyl carbon will appear as a sharp signal upfield, around δ 17-18 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Expected Ion: In positive ion mode (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺.
-
Calculated m/z: 185.1073 (for [C₁₂H₁₃N₂]⁺)
-
Observed m/z: Should be within a few ppm of the calculated value in high-resolution mass spectrometry (HRMS). [11] Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine will be observed in the 3300-3500 cm⁻¹ region.
-
C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
References
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]
-
Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Available from: [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. Available from: [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
The structures of para substituted anilines and reference aromatic compounds. ResearchGate. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
2-Methyl-5-(2-methylpyrimidin-4-yl)aniline | C12H13N3. PubChem. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Supplementary Material. The Royal Society of Chemistry. Available from: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available from: [Link]
-
(3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem. Available from: [Link]
-
Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Supporting Information. Available from: [Link]
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. Available from: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available from: [Link]
-
2-nitro-N-[(pyridin-4-yl)methyl]aniline. PubChem. Available from: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Available from: [Link]
-
2-methyl-5-[(pyridin-2-yl)methyl]aniline. PubChem. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... ResearchGate. Available from: [Link]
-
2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Available from: [Link]
-
Aniline. NIST WebBook. Available from: [Link]
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
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- 10. 2-Methyl-5-(pyridin-4-yl)aniline | 761441-12-7 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)aniline: A Key Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-5-(pyridin-4-yl)aniline (CAS Number: 761441-12-7), a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, a detailed synthetic protocol, reactivity, potential applications in medicinal chemistry, and essential safety and handling information. The insights provided herein are grounded in established scientific principles and supported by authoritative references to empower researchers in leveraging this versatile molecule for the design and synthesis of novel therapeutic agents.
Core Properties and Characterization
2-Methyl-5-(pyridin-4-yl)aniline is an aromatic organic compound featuring a molecular scaffold that combines a substituted aniline moiety with a 4-pyridinyl ring. This unique structure, with both an electron-donating amino group and a basic heteroaromatic pyridine ring, makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-5-(pyridin-4-yl)aniline is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 761441-12-7 | |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Appearance | Solid, Dark yellow | |
| Melting Point | 146 - 151 °C | |
| Boiling Point | 357.2 ± 30.0 °C at 760 mmHg | |
| Purity | Typically ≥95% | |
| InChI Code | 1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |
| InChI Key | OSCQHDWIGRRRNY-UHFFFAOYSA-N |
Structural Representation
The chemical structure of 2-Methyl-5-(pyridin-4-yl)aniline is depicted below.
Caption: Synthetic workflow for 2-Methyl-5-(pyridin-4-yl)aniline.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline, adapted from established methods for similar Suzuki-Miyaura cross-coupling reactions. [2][3][4] Materials:
-
5-Bromo-2-methylaniline
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-dioxane and deionized water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the bromoaniline, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-5-(pyridin-4-yl)aniline.
Reactivity Profile
The reactivity of 2-Methyl-5-(pyridin-4-yl)aniline is dictated by its two primary functional groups: the primary aromatic amine and the pyridine ring.
-
Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization. The methyl group on the aniline ring is an electron-donating group, which can influence the reactivity and regioselectivity of these reactions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. It can also act as a ligand to coordinate with metal centers.
Applications in Drug Discovery and Medicinal Chemistry
2-Methyl-5-(pyridin-4-yl)aniline serves as a crucial synthetic intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. [1]The pyridinyl-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.
The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.
Role as a Kinase Inhibitor Scaffold
The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinyl-aniline scaffolds.
Caption: Generic RTK signaling pathway targeted by kinase inhibitors.
Safety, Handling, and Storage
Proper handling and storage of 2-Methyl-5-(pyridin-4-yl)aniline are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
This compound is classified as harmful and an irritant. The following hazard and precautionary statements are associated with it:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. A storage temperature of 4°C is recommended.
Conclusion
2-Methyl-5-(pyridin-4-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features make it an attractive starting material for the synthesis of complex molecules, particularly potent kinase inhibitors. While detailed experimental characterization data is not widely published, this technical guide provides a comprehensive overview of its known properties, a robust representative synthetic protocol, and its significant potential in drug discovery. Researchers and scientists can utilize the information presented herein to facilitate their research and development efforts in creating novel therapeutic agents.
References
-
PubChem. 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2002, 4 (16), pp 2885–2888. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Spectroscopic Analysis of 2-Methyl-5-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a bifunctional molecule incorporating both an aniline and a pyridine moiety, its structural elucidation is paramount for its application as a synthetic intermediate, particularly in the development of kinase inhibitors.[1] This document details the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the unambiguous identification and purity assessment of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide researchers with field-proven insights.
Introduction: The Structural Significance of 2-Methyl-5-(pyridin-4-yl)aniline
2-Methyl-5-(pyridin-4-yl)aniline (C₁₂H₁₂N₂) is a key building block in the synthesis of pharmacologically active molecules.[1] Its structure, featuring an electron-donating aniline group and a basic pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for creating extensive compound libraries for biological screening.[1] The precise characterization of this molecule is a critical first step in any drug discovery cascade, ensuring the integrity of subsequent synthetic steps and the validity of biological data. Spectroscopic analysis provides a non-destructive and highly sensitive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized batches, which are all crucial aspects of quality assurance and regulatory compliance in the pharmaceutical industry.[2][3]
Molecular Structure and Key Spectroscopic Regions of Interest
A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic signatures. The key structural features of 2-Methyl-5-(pyridin-4-yl)aniline that will be probed by various spectroscopic methods are:
-
The Aniline Moiety: The primary amine (-NH₂) and the methyl (-CH₃) group on the benzene ring.
-
The Pyridine Moiety: The nitrogen-containing aromatic ring.
-
The Biaryl System: The linkage between the aniline and pyridine rings.
The following diagram illustrates the molecular structure and numbering convention that will be used for spectral assignments.
Caption: Molecular structure of 2-Methyl-5-(pyridin-4-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[2][4] It provides information about the chemical environment, connectivity, and stereochemistry of atomic nuclei, particularly ¹H and ¹³C.[2]
¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale for Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule. Deuterated chloroform (CDCl₃) is a common solvent for initial analysis; however, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the -NH₂ protons due to hydrogen bonding with the solvent.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet | 2H | H-8, H-9 | Protons on the pyridine ring adjacent to the nitrogen are significantly deshielded. |
| ~7.5 | Doublet | 2H | H-10, H-11 | Protons on the pyridine ring. |
| ~7.2 | Singlet | 1H | H-6 | Aromatic proton on the aniline ring. |
| ~7.0 | Doublet | 1H | H-4 | Aromatic proton on the aniline ring. |
| ~6.8 | Doublet | 1H | H-3 | Aromatic proton on the aniline ring. |
| ~3.8 | Broad Singlet | 2H | -NH₂ | The chemical shift can vary with concentration and solvent. Exchange with D₂O will cause this signal to disappear.[5] |
| ~2.2 | Singlet | 3H | -CH₃ | Methyl protons on the aniline ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5-(pyridin-4-yl)aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Rationale for Experimental Choices: ¹³C NMR provides a count of the unique carbon environments in the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each carbon.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-9, C-11 | Carbons adjacent to the pyridine nitrogen are highly deshielded. |
| ~148 | C-1 | Carbon bearing the -NH₂ group. |
| ~145 | C-7 | Quaternary carbon of the pyridine ring attached to the aniline ring. |
| ~135 | C-5 | Quaternary carbon of the aniline ring attached to the pyridine ring. |
| ~130 | C-3 | Aromatic CH. |
| ~125 | C-2 | Quaternary carbon bearing the -CH₃ group. |
| ~121 | C-8, C-10 | Aromatic CHs of the pyridine ring. |
| ~118 | C-6 | Aromatic CH. |
| ~115 | C-4 | Aromatic CH. |
| ~17 | -CH₃ | Aliphatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer operating at the corresponding ¹³C frequency (~100 MHz).
-
Probe: Standard broadband probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]
Rationale for Experimental Choices: Fourier Transform Infrared (FTIR) spectroscopy is the standard method due to its speed and sensitivity.[6] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[5][8] |
| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene and pyridine rings. |
| 2950-2850 | C-H stretch | Aliphatic C-H | Characteristic of the sp³ C-H bonds in the methyl group. |
| ~1620 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine.[8] |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings | Multiple bands corresponding to the stretching vibrations within the aromatic rings. |
| 1335-1250 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic carbon and the nitrogen.[8] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Wavenumber range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9]
Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Methyl-5-(pyridin-4-yl)aniline, and it will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation, providing valuable structural information.
Predicted Mass Spectrometry Data (ESI):
| m/z | Ion |
| 185.107 | [M+H]⁺ |
Predicted Fragmentation Pathways (EI):
The fragmentation of the molecular ion (M⁺˙ at m/z 184) will be influenced by the stability of the aromatic rings.[10] Key fragmentation pathways may include:
-
Loss of a methyl radical: [M - CH₃]⁺ at m/z 169.
-
Cleavage of the C-C bond between the rings.
-
Characteristic fragmentation of the pyridine and aniline rings.
Caption: A simplified potential fragmentation pathway for 2-Methyl-5-(pyridin-4-yl)aniline under EI-MS.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states.[4][7] It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.[4]
Rationale for Experimental Choices: The conjugated biaryl system in 2-Methyl-5-(pyridin-4-yl)aniline is expected to produce characteristic UV absorptions. The choice of solvent can influence the position of the absorption maxima (λₘₐₓ). Ethanol or methanol are common choices.
Predicted UV-Vis Absorption Data:
The UV-Vis spectrum of 2-Methyl-5-(pyridin-4-yl)aniline is expected to show absorptions characteristic of both the aniline and pyridine chromophores. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm.[11] The extended conjugation in the target molecule will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths.
-
λₘₐₓ₁: Expected around 240-260 nm, corresponding to π → π* transitions.
-
λₘₐₓ₂: Expected around 280-320 nm, corresponding to n → π* transitions and further π → π* transitions of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5.
-
Instrument Setup:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the wavelength range from 200 to 400 nm.
-
-
Data Processing: The spectrum of absorbance versus wavelength is generated, from which the λₘₐₓ values can be determined.
Integrated Spectroscopic Analysis Workflow
A logical and efficient workflow is essential for the comprehensive characterization of a novel compound. The following diagram outlines a recommended workflow for the spectroscopic analysis of 2-Methyl-5-(pyridin-4-yl)aniline.
Caption: Recommended workflow for the spectroscopic analysis of 2-Methyl-5-(pyridin-4-yl)aniline.
Conclusion
The multifaceted spectroscopic approach detailed in this guide provides a robust framework for the definitive characterization of 2-Methyl-5-(pyridin-4-yl)aniline. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. The integration of these techniques, guided by a sound understanding of the underlying chemical principles, is fundamental to maintaining the high standards of scientific integrity required in pharmaceutical research and development.
References
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An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Retrieved from [Link]
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Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager. Retrieved from [Link]
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Spectroscopy. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
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Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks. Retrieved from [Link]
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Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023, December 8). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
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UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... (n.d.). ResearchGate. Retrieved from [Link]
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The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). (n.d.). ResearchGate. Retrieved from [Link]
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UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. Retrieved from [Link]
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FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]
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2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. (n.d.). PubChem. Retrieved from [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved from [Link]
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Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank. Retrieved from [Link]
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Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (n.d.). ResearchGate. Retrieved from [Link]
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2-(3-Pyridinylmethoxy)aniline, N-methyl-. (n.d.). SpectraBase. Retrieved from [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026, January 13). Journal of the American Chemical Society. Retrieved from [Link]
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(E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline. (2012). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-5-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available, this document synthesizes fundamental principles of stereochemistry, computational chemistry insights, and spectroscopic data from analogous structures to build a robust model of its three-dimensional architecture. We will delve into the steric and electronic factors governing its preferred conformation, the methodologies for its empirical and theoretical elucidation, and the implications of its structural features for molecular interactions and drug design.
Introduction: The Significance of 3D Molecular Architecture
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its function. It governs how a molecule interacts with biological targets, its physicochemical properties such as solubility and crystal packing, and ultimately its efficacy and safety as a therapeutic agent. 2-Methyl-5-(pyridin-4-yl)aniline belongs to the class of biaryl compounds, which are characterized by two aromatic rings linked by a single bond. The rotational freedom around this bond gives rise to a spectrum of possible conformations, making a thorough understanding of its preferred spatial arrangement essential. This guide will provide a detailed exploration of the structural nuances of this molecule, offering valuable insights for researchers engaged in its synthesis, characterization, and application.
Molecular Structure and Key Features
2-Methyl-5-(pyridin-4-yl)aniline possesses a molecular framework consisting of a substituted aniline ring linked to a pyridine ring at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| CAS Number | 761441-12-7 |
The core structural curiosity of this molecule lies in the rotational barrier around the C-C single bond connecting the aniline and pyridine rings. This rotation is influenced by a delicate interplay of steric and electronic effects.
Diagram of the Molecular Structure of 2-Methyl-5-(pyridin-4-yl)aniline:
Caption: 2D structure of 2-Methyl-5-(pyridin-4-yl)aniline.
Conformational Analysis: The Dihedral Angle as a Key Determinant
The conformation of 2-Methyl-5-(pyridin-4-yl)aniline is primarily defined by the dihedral angle (or torsional angle) between the planes of the aniline and pyridine rings. Several factors influence this angle:
-
Steric Hindrance: The methyl group at the 2-position of the aniline ring is ortho to the bond connecting the two rings. This creates significant steric repulsion with the ortho hydrogens of the pyridine ring.[1][2] To alleviate this steric strain, the molecule is expected to adopt a non-planar conformation where the two rings are twisted relative to each other.[1] In unsubstituted biphenyl, the dihedral angle is approximately 45°.[1] The presence of the ortho-methyl group in our target molecule likely leads to a larger dihedral angle.
-
Electronic Effects: The aniline moiety contains an electron-donating amino group (-NH₂), which increases the electron density of the aniline ring through resonance. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the pyridine ring. This electronic push-pull effect can influence the degree of conjugation between the two rings. A more planar conformation would favor π-orbital overlap and conjugation, but this is counteracted by the steric hindrance. The final conformation will be a balance between these opposing forces.
-
Intramolecular and Intermolecular Interactions: While there are no strong intramolecular hydrogen bond donors and acceptors that would lock the conformation, in the solid state, intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen could influence the observed conformation in a crystal lattice.
Based on studies of similarly substituted biaryl systems, a twisted conformation with a significant dihedral angle is the most probable low-energy state for 2-Methyl-5-(pyridin-4-yl)aniline in the gas phase and in solution.
Logical Flow of Conformational Influences:
Caption: Factors influencing the conformation of 2-Methyl-5-(pyridin-4-yl)aniline.
Methodologies for Structural and Conformational Elucidation
Determining the precise conformation of a molecule like 2-Methyl-5-(pyridin-4-yl)aniline requires a combination of experimental and computational techniques.
Experimental Approaches
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise bond lengths, bond angles, and the dihedral angle between the aromatic rings. The process involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.[3]
Hypothetical Experimental Workflow for SCXRD:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution. For 2-Methyl-5-(pyridin-4-yl)aniline, a NOESY experiment could potentially show correlations between the ortho-methyl protons and the ortho-protons of the pyridine ring, which would be indicative of their spatial closeness in the preferred solution-state conformation. Variable temperature NMR can also be used to study the dynamics of rotation around the biaryl bond. [4]
Computational Modeling
In the absence of experimental data, computational methods are invaluable for predicting molecular structure and conformation.
-
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometry of molecules. [5]A geometry optimization calculation can be performed to find the lowest energy conformation of 2-Methyl-5-(pyridin-4-yl)aniline. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied and the energy calculated at each step, can reveal the rotational energy barrier and the most stable conformation. [5] Predicted Conformational Energy Profile: Based on studies of similar molecules, the potential energy profile for rotation around the central C-C bond is expected to show energy minima at non-planar conformations and energy maxima at planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations due to steric clash and loss of conjugation, respectively.
Implications for Drug Development and Materials Science
The conformation of 2-Methyl-5-(pyridin-4-yl)aniline has significant implications for its application:
-
Receptor Binding: In drug design, the three-dimensional shape of a molecule is paramount for its ability to fit into the binding pocket of a target protein. The twisted conformation of 2-Methyl-5-(pyridin-4-yl)aniline will present a specific spatial arrangement of its functional groups (the amino group, the methyl group, and the pyridine nitrogen) for interaction with a receptor.
-
Physicochemical Properties: The non-planar structure can affect the molecule's ability to pack efficiently in a crystal lattice, which in turn influences its melting point and solubility. The exposed polar groups in a twisted conformation may lead to different intermolecular interactions compared to a hypothetical planar analogue.
-
Synthetic Accessibility: The synthesis of derivatives of 2-Methyl-5-(pyridin-4-yl)aniline may be influenced by its conformation. For example, the accessibility of the amino group for further reactions could be sterically hindered by the adjacent pyridine ring.
Conclusion
References
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Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]
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Ruzziconi, R., Spizzichino, S., Lunazzi, L., Mazzanti, A., & Schlosser, M. (2009). B values as a sensitive measure of steric effects. Chemistry (Weinheim an der Bergstrasse, Germany), 15(11), 2645–2652. [Link]
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Wikipedia. (2023). Ortho effect. Retrieved from [Link]
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Liu, L. (2013). Origin and Nature of Bond Rotation Barriers: A Unified View. The Journal of Physical Chemistry A, 117(5), 962–965. [Link]
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Ruzziconi, R., et al. (2006). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate. Retrieved from [Link]
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biological activity of 2-Methyl-5-(pyridin-4-yl)aniline derivatives
An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-(pyridin-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-methyl-5-(pyridin-4-yl)aniline scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Characterized by a bifunctional arrangement of an electron-donating aniline group and a basic pyridine ring, this core serves as a versatile building block for a diverse range of pharmacologically active molecules.[1] Its primary utility has been demonstrated in the development of protein kinase inhibitors, where the pyridine moiety acts as a crucial hinge-binding element within the ATP-binding pocket of numerous kinases implicated in oncology.[2][3] Derivatives have shown potent activity against key cancer targets, including DNA-Dependent Protein Kinase (DNA-PK), Mer, and c-Met, often demonstrating enhanced potency and favorable pharmacokinetic profiles.[4][5][6][7] Beyond oncology, related structural analogs are being explored for their potential in treating neurocognitive disorders by modulating muscarinic acetylcholine receptors and for their antimicrobial properties.[8][9] This guide synthesizes the current understanding of this scaffold, detailing its chemical rationale, primary biological targets, and the experimental workflows used to validate its therapeutic potential.
Introduction: The 2-Methyl-5-(pyridin-4-yl)aniline Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets. The 4-(pyridin-4-yl)aniline core, and specifically its 2-methyl derivative, is a recognized privileged scaffold.[3] The structure's inherent chemical properties make it an ideal starting point for creating large, diverse chemical libraries for biological screening.
The primary amine of the aniline ring can be readily functionalized through reactions like sulfonylation or amidation, while the nitrogen atom in the pyridine ring can form salts or participate in crucial hydrogen bonding interactions with protein targets.[1] The methyl group at the 2-position of the aniline ring is not merely a passive substituent; it plays a critical role in modulating the compound's electronic properties, lipophilicity, and steric profile, which can significantly enhance binding affinity and selectivity for its target proteins.[3][4][5]
Caption: Core structure of 2-Methyl-5-(pyridin-4-yl)aniline.
Chapter 1: Synthetic Strategies and Chemical Space Exploration
The synthesis of derivatives based on the 2-methyl-5-(pyridin-4-yl)aniline scaffold is fundamental to exploring their therapeutic potential. The core itself is a valuable synthetic intermediate, and its preparation often involves standard cross-coupling methodologies.[1] Subsequent modifications typically focus on the aniline nitrogen to introduce diverse side chains that can probe the deep pockets of target active sites, thereby enhancing potency and selectivity.
Generalized Synthetic Protocol: N-Acylation of the Aniline Moiety
This protocol describes a common synthetic step to functionalize the aniline group, a key strategy in building libraries of kinase inhibitors.
Rationale: The acylation of the aniline nitrogen with a substituted acyl chloride introduces an amide bond. This amide can act as both a hydrogen bond donor and acceptor, and the appended R-group provides a vector for establishing further interactions with the target protein, thereby improving affinity and modulating physicochemical properties. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions, while a polar aprotic solvent like Dichloromethane (DCM) is ideal for solubilizing the reactants without interfering with the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-methyl-5-(pyridin-4-yl)aniline in anhydrous DCM in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 1.1 equivalents of the desired acyl chloride (R-COCl) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for synthesizing aniline derivatives.
Chapter 2: Primary Biological Target Class - Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 2-methyl-5-(pyridin-4-yl)aniline scaffold is exceptionally well-suited for creating potent and selective kinase inhibitors.
Mechanism of Action: Hinge-Binding and Beyond
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as the cell's energy currency, ATP. The 4-(pyridin-4-yl)aniline scaffold effectively mimics the adenine portion of ATP.
-
Hinge-Binding: The pyridine nitrogen is critical for this interaction, typically forming one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site.[3]
-
Selectivity Vector: The aniline portion of the scaffold points out of the adenine-binding region towards more diverse areas of the active site. By modifying this part of the molecule, developers can achieve selectivity for a specific kinase and improve potency.[3]
Caption: General binding mode of pyridinylaniline kinase inhibitors.
Case Study 1: DNA-Dependent Protein Kinase (DNA-PK) Inhibition
DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. In cancer therapy, inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation, thus sensitizing them to treatment.
Researchers have developed imidazo[4,5-c]pyridin-2-ones that incorporate an anilino group as potent DNA-PK inhibitors.[4][5] Structure-activity relationship (SAR) studies revealed that the addition of small, lipophilic groups at the 2-position of the aniline ring, such as a methyl group, led to a significant increase in potency.[4] In contrast, larger or more polar substituents were not well-tolerated at this position.[4][5] One lead compound demonstrated robust radiosensitization in a broad range of cancer cell lines and showed significant tumor growth inhibition in xenograft models when combined with radiation.[4]
| Compound (Aniline Substituent) | DNA-PK IC₅₀ (µM) | Selectivity vs. PI3Kα | Selectivity vs. mTOR |
| Unsubstituted | 4 µM | Modest | Modest |
| 2-Methyl | Potency Increased | - | - |
| 2-Chloro | Potency Increased | - | - |
| 2-Methoxy | Not Tolerated | - | - |
| 2-Nitro | Not Tolerated | - | - |
| Data synthesized from narrative descriptions in source documents.[4][5] Specific IC₅₀ values for substituted compounds were not provided in the text. |
Case Study 2: Dual Mer/c-Met Inhibition
Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors, playing roles in cell proliferation, survival, and migration.[6][7] Developing dual inhibitors against both targets can provide a more comprehensive anti-cancer effect.
A series of 2-substituted aniline pyrimidine derivatives were designed and synthesized for this purpose.[6][7] Compound 18c from one study emerged as a particularly promising candidate, with potent inhibitory activity against both kinases.[6][7]
| Compound | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18h | 12.4 ± 1.9 | 42.6 ± 8.1 |
| 18g | 20.3 ± 3.2 | 48.7 ± 8.7 |
| Table adapted from data presented in the source literature.[6] |
Furthermore, compound 18c displayed good anti-proliferative activity against liver, breast, and colon cancer cell lines and exhibited excellent stability in human liver microsomes, suggesting favorable drug-like properties.[6][7][10]
Experimental Workflow: Assessing Kinase Inhibitory Potential
Validating a potential kinase inhibitor requires a multi-step process that moves from a biochemical context to a cellular one.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
-
Principle: To measure the direct inhibitory effect of a compound on the purified kinase enzyme's ability to phosphorylate a substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Methodology:
-
Dispense the test compound in various concentrations into a 384-well plate.
-
Add the purified kinase enzyme and a biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate to allow binding. If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into proximity, generating a FRET signal.
-
Read the plate on a suitable plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Principle: To assess the effect of the compound on the viability and proliferation of cancer cells, which validates that the biochemical inhibition translates to a cellular effect.
-
Methodology: [3]
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader. The GI₅₀ value (the concentration for 50% growth inhibition) is determined.
-
Caption: Workflow from biochemical screening to cellular validation.
Chapter 3: Expanding Therapeutic Horizons
While kinase inhibition is the most explored activity, the versatility of the pyridinylaniline scaffold extends to other important therapeutic areas.
Neuromodulation: M4 Muscarinic Acetylcholine Receptor PAMs
The M₄ muscarinic acetylcholine receptor (mAChR) is a key target for treating neurocognitive disorders. A recent study explored derivatives of 2-methyl-5-(1H-pyrazol-4-yl)pyridines, which are structurally related to the aniline scaffold, as positive allosteric modulators (PAMs) of the M₄ receptor.[8] PAMs do not activate the receptor directly but enhance the effect of the natural ligand, acetylcholine. This approach can offer greater specificity and a finer degree of modulation. The study identified novel compounds that could selectively enhance specific downstream signaling pathways (e.g., β-arrestin recruitment), providing valuable chemical tools for dissecting the therapeutic roles of these pathways in brain disorders.[8]
Antimicrobial Applications
Several studies have screened derivatives of related scaffolds for antimicrobial activity. N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the core structure, showed moderate activity against various bacterial and fungal strains.[9] Additionally, other studies on 2-methyl-5-nitroaniline derivatives have explored their synthesis and potential as antimicrobial agents.[11] While this area is less developed than oncology, it highlights the potential to adapt the scaffold for anti-infective drug discovery.
Chapter 4: Pharmacokinetic and Drug-like Properties
A compound's biological activity is only one part of its therapeutic potential. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is equally critical.
Studies on aniline derivatives have shown that the position of methyl groups can significantly influence metabolic rates.[12] For the 2-substituted aniline pyrimidine derivatives developed as Mer/c-Met inhibitors, several candidates showed promising metabolic stability in in-vitro human liver microsome assays, a key indicator of how quickly a drug might be cleared from the body.[6][7] High stability is often a desirable trait, as it can lead to a longer half-life and more sustained therapeutic effect in vivo.
Protocol: In Vitro Metabolic Stability Assay
-
Principle: To determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s. This is a standard preclinical assay to predict in vivo clearance.
-
Methodology:
-
Pre-warm a solution of human liver microsomes and the test compound in a phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for P450 enzymes).
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the metabolic activity in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.
-
Conclusion and Future Directions
The 2-methyl-5-(pyridin-4-yl)aniline scaffold is a powerful and versatile platform for drug discovery. Its proven success in generating potent kinase inhibitors for oncology, particularly against targets like DNA-PK, Mer, and c-Met, underscores its value. The strategic placement of the 2-methyl group has been shown to be a key factor in enhancing potency.
Future research should continue to explore the vast chemical space around this core. Key directions include:
-
Expanding the Target Space: Systematically screening derivatives against a broader panel of kinases to identify novel anti-cancer agents.
-
Optimizing for CNS Diseases: Leveraging the scaffold's ability to modulate targets like the M₄ receptor to develop brain-penetrant drugs for neurocognitive disorders.
-
Structure-Based Design: Using co-crystal structures of inhibitors bound to their targets to rationally design next-generation compounds with enhanced selectivity and minimized off-target effects.
-
Improving ADME Properties: Systematically modifying the scaffold to fine-tune pharmacokinetic parameters, balancing potency with drug-like properties such as solubility, permeability, and metabolic stability.
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the 2-methyl-5-(pyridin-4-yl)aniline scaffold will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.
References
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- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed Central. (n.d.).
- Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis - Benchchem. (n.d.).
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (n.d.).
- Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed. (2024, August 8).
- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025, June 10).
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate. (2025, August 7).
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- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchGate. (2025, August 9).
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18).
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2-Methyl-5-(pyridin-4-yl)aniline: A Versatile Scaffold for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in contemporary medicinal chemistry. While not extensively profiled for its intrinsic biological activity, its strategic architecture makes it a highly valuable and versatile building block for the synthesis of pharmacologically active agents, particularly kinase inhibitors. This guide will delve into its physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its application in the construction of targeted therapeutics. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, we aim to provide a self-validating resource for researchers leveraging this scaffold in their drug discovery endeavors.
Introduction: The Strategic Value of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold
The quest for novel therapeutics with high potency and selectivity is a central theme in modern drug discovery. Privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, are of particular interest as they provide a robust starting point for the development of new drugs. The pyridinylaniline core is one such privileged scaffold, frequently appearing in molecules designed to interact with key regulators of cellular signaling, most notably protein kinases.[1][2]
2-Methyl-5-(pyridin-4-yl)aniline (C₁₂H₁₂N₂) is an exemplar of this scaffold, featuring a unique combination of structural and electronic properties that make it an attractive building block for medicinal chemists.[3] Its molecular architecture, a substituted aniline ring linked to a pyridine ring, offers several key advantages:
-
Bifunctional Reactivity: The presence of a primary aromatic amine and a basic pyridine nitrogen allows for orthogonal functionalization. The aniline moiety is a versatile handle for amide bond formation, sulfonylation, and various cross-coupling reactions, enabling the introduction of diverse side chains to probe the active sites of biological targets.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein kinases, and can also be quaternized to modulate solubility and pharmacokinetic properties.[4]
-
Strategic Methylation: The methyl group on the aniline ring is not merely a passive substituent. Its electron-donating nature can influence the pKa of the aniline nitrogen, potentially modulating the strength of hydrogen bonding interactions with target proteins.[2] Furthermore, the methyl group can provide beneficial steric interactions within a hydrophobic pocket of a kinase active site, enhancing binding affinity and selectivity.
-
Rigid Biaryl Core: The biaryl structure provides a well-defined and relatively rigid core, which is advantageous for structure-based drug design. This rigidity allows for more predictable binding modes and facilitates the optimization of substituent vectors to maximize target engagement and improve pharmacokinetic profiles.
This guide will provide a detailed examination of 2-Methyl-5-(pyridin-4-yl)aniline, from its synthesis and characterization to its application in the design and development of targeted therapies.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of 2-Methyl-5-(pyridin-4-yl)aniline
| Property | Value | Source |
| CAS Number | 761441-12-7 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 357.2 ± 30.0 °C at 760 mmHg | [1] |
| InChI Key | OSCQHDWIGRRRNY-UHFFFAOYSA-N | [1] |
Table 2: Safety Information for 2-Methyl-5-(pyridin-4-yl)aniline
| Hazard Statement Code | Precautionary Statement Code | GHS Pictogram |
| H302, H315, H319, H335 | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 | GHS07 (Harmful) |
Disclaimer: This safety information is a summary. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline: A Plausible Route via Suzuki-Miyaura Coupling
The proposed synthesis involves a two-step sequence starting from the commercially available 5-bromo-2-methylaniline.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[9]
Materials:
-
5-Bromo-2-methylaniline (1.0 equiv)
-
Pyridine-4-boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[5]
-
Base (e.g., anhydrous K₂CO₃, 2.0 - 3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[6]
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylaniline (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., 3 mol%) to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-Methyl-5-(pyridin-4-yl)aniline.
Characterization
The synthesized 2-Methyl-5-(pyridin-4-yl)aniline should be thoroughly characterized to confirm its identity and purity.
Table 3: Representative Analytical Data for 2-Methyl-5-(pyridin-4-yl)aniline
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on both the aniline and pyridine rings, a singlet for the methyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for all 12 carbon atoms, including the methyl carbon and the aromatic carbons. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 185.10. |
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is particularly well-suited for the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2]
Key Design Principles for Kinase Inhibitors
The design of kinase inhibitors often revolves around targeting the ATP-binding site. The pyridinylaniline scaffold is adept at this for several reasons:
-
Hinge Binding: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a key interaction for many potent inhibitors.[4]
-
Hydrophobic Pockets: The biaryl core can occupy hydrophobic regions of the active site.
-
Vector for Substitution: The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can extend into other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[2]
Representative Synthetic Application: Amide Bond Formation
A common step in the synthesis of kinase inhibitors is the formation of an amide bond between the aniline nitrogen of the building block and a carboxylic acid-containing fragment. This can be achieved using a variety of coupling reagents.[10][11][12]
Experimental Protocol: Amide Coupling with HATU
Materials:
-
2-Methyl-5-(pyridin-4-yl)aniline (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)[12]
-
DIPEA (3.0 equiv)[12]
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 2-Methyl-5-(pyridin-4-yl)aniline (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the desired amide.
Potential Kinase Targets and Signaling Pathways
Derivatives of the pyridinylaniline scaffold have shown activity against a range of important kinase targets. The specific kinase selectivity can be tuned by the nature of the substituents appended to the core scaffold.
Table 4: Potential Kinase Targets for 2-Methyl-5-(pyridin-4-yl)aniline Derivatives
| Kinase Target | Associated Signaling Pathway | Therapeutic Area |
| TAK1 (TGF-β-activated kinase 1) | NF-κB and MAPK signaling | Inflammation, Cancer[5][13][14][15][16][17] |
| p38 MAPK (Mitogen-activated protein kinase) | MAPK signaling | Inflammation, Cancer[3][4][10][11] |
| VEGFR (Vascular endothelial growth factor receptor) | Angiogenesis signaling | Cancer[6][9] |
Visualizing Key Signaling Pathways
Conclusion
2-Methyl-5-(pyridin-4-yl)aniline is a strategically designed building block that offers significant potential in medicinal chemistry. Its bifunctional nature, coupled with the advantageous positioning of the methyl group, provides a versatile platform for the synthesis of novel and potent kinase inhibitors. The plausible and robust synthetic route via Suzuki-Miyaura coupling makes this scaffold readily accessible for drug discovery campaigns. By understanding the key signaling pathways that can be targeted with derivatives of this building block, researchers can rationally design and synthesize the next generation of targeted therapeutics for a range of diseases. This guide has provided a comprehensive overview of the core attributes of 2-Methyl-5-(pyridin-4-yl)aniline, and it is hoped that it will serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
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Koch, S., et al. (2010). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Biology, 2(7), a006502. [Link]
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Kumar, S., et al. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 449-461. [Link]
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-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved January 19, 2026, from a relevant Benchchem technical document.
-
Reddy, K. L., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3469-3472. [Link]
-
Frontiers in Immunology. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 623301. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved January 19, 2026, from a relevant Benchchem technical document.
-
Sakurai, H. (2012). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology, 7, 77. [Link]
- ResearchGate. (n.d.). Overview of the TAK1 signaling pathway.
-
Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved January 19, 2026, from [Link]
-
Wang, C., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Trends in Cancer, 5(11), 707-720. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. Retrieved January 19, 2026, from a relevant Benchchem technical document.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Analysis of 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry. Retrieved January 19, 2026, from a relevant Benchchem technical document.
-
Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]
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The Art of the Biaryl Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline Analogs as Kinase Inhibitors
Abstract
The 2-methyl-5-(pyridin-4-yl)aniline core represents a "privileged scaffold" in modern medicinal chemistry, forming the structural backbone of numerous potent and selective kinase inhibitors.[1] Its significance is epitomized by its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia (CML).[2] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this critical molecular framework and its analogs. We will dissect the strategic considerations behind the synthetic pathways, offer detailed, field-proven experimental protocols, and discuss the structure-activity relationships (SAR) that guide the development of next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel kinase inhibitors.
Introduction: The Strategic Importance of the Pyridinyl-Aniline Motif
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The ATP-binding site of kinases has thus become a primary target for therapeutic intervention. The 2-methyl-5-(pyridin-4-yl)aniline scaffold is exceptionally well-suited for targeting this site for several key reasons:
-
Hinge-Binding Interaction: The nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor, enabling it to anchor the molecule within the "hinge region" of the kinase ATP-binding pocket.[1]
-
Vector for Functionalization: The aniline moiety provides a readily functionalizable handle. The primary amine can be elaborated into amides, sulfonamides, or ureas, allowing for the introduction of diverse chemical groups to probe other regions of the ATP pocket, thereby enhancing potency and selectivity.[2]
-
Structural Rigidity and Modulation: The biaryl core imparts a degree of rigidity, which is often favorable for binding. The methyl group on the aniline ring can influence the molecule's conformation and electronic properties, which can be fine-tuned to optimize biological activity and pharmacokinetic profiles.[4]
The constitutive activation of the Bcr-Abl tyrosine kinase is the primary driver of Chronic Myelogenous Leukemia (CML).[5] Inhibitors based on the pyridinyl-aniline scaffold, like Nilotinib, function by blocking the downstream signaling cascades that lead to uncontrolled cell proliferation and survival, such as the Ras-MAPK and PI3K/Akt pathways.[5][6]
Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the aniline and pyridine rings is the cornerstone of the synthesis. The Suzuki-Miyaura cross-coupling reaction is the most robust and widely employed method for this transformation due to its high efficiency and broad functional group tolerance.[7]
The general strategy involves the palladium-catalyzed reaction between a halo-aniline and a pyridine-boronic acid.
Causality Behind Experimental Choices
Executing a successful Suzuki coupling with these substrates requires careful consideration of the reaction parameters.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[8] To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or the use of pre-catalysts like Pd(PPh₃)₄ are often necessary to promote the rate-determining oxidative addition step and stabilize the active Pd(0) species.[8][9]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Failure to maintain a strict inert atmosphere (argon or nitrogen) will lead to oxidation of the catalyst to an inactive state, resulting in low or no yield. All solvents must be thoroughly degassed, and glassware should be flame-dried.[8]
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[11] The base must be anhydrous and finely ground to ensure its reactivity.[8]
-
Solvent System: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used, often in a mixture with water to facilitate the dissolution of the inorganic base.[7][11]
Detailed Experimental Protocol: Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline
This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.
Materials:
-
4-Bromo-3-methylaniline (1.0 equiv.)
-
Pyridine-4-boronic acid (1.2 - 1.5 equiv.)[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 equiv.)[7][11]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)[7]
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, and finely ground, anhydrous potassium carbonate.[8]
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes. This is typically achieved by evacuating the flask under vacuum and backfilling with inert gas, repeating the cycle three times.[8]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[12]
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring.[8][12]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material (typically 12-24 hours).[8]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-5-(pyridin-4-yl)aniline.
Synthesis of Analogs and Structure-Activity Relationship (SAR)
The 2-methyl-5-(pyridin-4-yl)aniline core is a platform for extensive chemical modification to optimize kinase inhibitory activity, selectivity, and pharmacokinetic properties. Analogs are typically generated by modifying the aniline or pyridine precursors before the key Suzuki coupling step or by further functionalizing the product.
Strategies for Analog Synthesis
-
Aniline Ring Modification: A wide variety of substituted halo-anilines can be used as coupling partners. For example, replacing 4-bromo-3-methylaniline with 4-bromo-3-chloroaniline introduces an electron-withdrawing group, which can alter the pKa of the aniline nitrogen and its hydrogen bonding capabilities.[4]
-
Pyridine Ring Modification: Substituted pyridine-4-boronic acids can be employed to introduce functionality onto the hinge-binding motif. These are often prepared from the corresponding halopyridines.
-
Post-Coupling Functionalization: The primary amine of the core structure is the most common site for derivatization. Standard amide coupling reactions with various carboxylic acids are used to build out the final inhibitor structure, as seen in the synthesis of Nilotinib.[13]
Structure-Activity Relationship (SAR) Insights
Analysis of various kinase inhibitor series built upon similar scaffolds provides key insights for rational drug design.
-
Aniline Substituents: Small substituents at the ortho-position to the amine (the "2-methyl" position in the core) are often well-tolerated and can enforce a specific conformation that is beneficial for binding.
-
Amide/Urea Extension: The nature of the group attached to the aniline nitrogen is critical for potency and selectivity. This part of the molecule typically extends into more variable regions of the ATP-binding site.
-
Core Heterocycle: While the pyridine is effective, replacing it with other heterocyles like pyrimidine can modulate potency. For instance, in one JNK3 inhibitor series, switching from a pyrimidine to a pyridine core increased potency.[14][15]
| Compound ID | Core Scaffold Modification | R Group (at Aniline-N) | Target Kinase | IC50 (nM)[8] |
| 14a | 2-Aniline Pyrimidine | 4-Antipyrine carboxamide | Mer | 7.9 ± 1.3 |
| 14b | 2-Aniline Pyrimidine | 4-Antipyrine carboxamide | c-Met | >1000 |
| 18c | 2-Aniline Pyrimidine | N-(4-((1-acryloylpiperidin-4-yl)oxy)phenyl) | Mer | 18.5 ± 2.3 |
| 18c | 2-Aniline Pyrimidine | N-(4-((1-acryloylpiperidin-4-yl)oxy)phenyl) | c-Met | 33.6 ± 4.3 |
| Nilotinib Analog 1 | Full Nilotinib Scaffold | - | Bcr-Abl (inferred) | Potent antiplatelet activity observed |
| Ferrocene Analog 9 | Pyridine replaced with Ferrocene | Full Nilotinib sidechain | K-562 cells | 25,900 |
Table 1: Representative biological activity data for analogs based on related scaffolds. Note: Data is compiled from different studies and direct comparison should be made with caution. The table illustrates how modifications to the core and its substituents impact kinase inhibition.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel analogs must be evaluated for their ability to inhibit the target kinase and suppress cancer cell proliferation.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Protocol Workflow:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96- or 384-well plate, combine the target kinase, a suitable peptide substrate, and the test compound.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and converts the produced ADP into ATP.
-
Signal Generation: Add a second detection reagent that uses the newly generated ATP to produce a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition. Plot the signal against inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Cell-Based Proliferation Assay (e.g., MTT/MTS Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase.
Protocol Workflow:
-
Cell Plating: Seed cancer cells (e.g., K-562 cells for Bcr-Abl) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or MTS) to the wells.
-
Incubation: Incubate the plate, allowing viable cells with active mitochondrial dehydrogenases to convert the reagent into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot absorbance against compound concentration to calculate the IC₅₀ value, representing the concentration at which cell proliferation is inhibited by 50%.[13]
Conclusion
The 2-methyl-5-(pyridin-4-yl)aniline scaffold is a highly validated and strategically important starting point for the development of potent kinase inhibitors. Its synthesis, centered around the robust Suzuki-Miyaura cross-coupling, is well-established, though it requires careful control over reaction conditions to overcome challenges like catalyst inhibition. By systematically modifying the aniline and pyridine precursors and elaborating the core structure, medicinal chemists can generate diverse libraries of analogs. The subsequent evaluation of these compounds through a combination of enzymatic and cell-based assays allows for the elucidation of detailed structure-activity relationships, paving the way for the discovery of novel therapeutics with improved potency, selectivity, and clinical potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively explore the rich chemical space surrounding this privileged core structure.
References
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O'Hare, T., Eide, C. A., & Deininger, M. W. (2011). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 118(23), 5941–5949*. [Link]
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Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukemia. Nature Reviews Cancer, 5(3), 172-183. [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
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National Center for Biotechnology Information. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]
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ScienceDirect. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. [Link]
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National Center for Biotechnology Information. (2013). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. [Link]
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MDPI. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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National Center for Biotechnology Information. (2010). Use of Inhibitors in the Study of MAP Kinases. [Link]
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ResearchGate. (2012). Signal transduction pathways involved in CML. Schematic representation.... [Link]
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ACS Publications. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. [Link]
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ResearchGate. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
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Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines. [Link]
-
ResearchGate. (2017). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. [Link]
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ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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National Center for Biotechnology Information. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
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-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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An In-depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)aniline: A Core Scaffold in Modern Drug Discovery
Abstract: This technical whitepaper provides a comprehensive overview of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest to medicinal chemists and drug development professionals. This molecule serves as a pivotal building block, leveraging the unique electronic and structural properties of its interconnected aniline and pyridine rings. While not an active pharmaceutical ingredient in itself, its role as a versatile synthetic intermediate, particularly in the creation of targeted therapies like kinase inhibitors, is well-established.[1] This guide delves into its core physicochemical properties, provides predictive spectral analysis, outlines a robust synthetic protocol, and explores its functional relevance in contemporary drug design, offering field-proven insights for researchers aiming to utilize this valuable scaffold.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. 2-Methyl-5-(pyridin-4-yl)aniline (CAS No. 761441-12-7) is a prime example of such a scaffold.[1] It marries two critical pharmacophoric elements:
-
The Aniline Moiety: A primary aromatic amine that serves as a versatile chemical handle. It can act as a hydrogen bond donor and is readily functionalized through reactions like amidation, sulfonylation, or reductive amination, allowing for the systematic exploration of chemical space.
-
The Pyridine Ring: A heteroaromatic system whose nitrogen atom is a key hydrogen bond acceptor. This feature is crucial for anchoring molecules within the active sites of many enzymes, particularly the hinge region of protein kinases.[2][3]
The combination of an electron-donating aniline group with a basic, heteroaromatic pyridine ring within a semi-rigid biaryl structure makes this compound an invaluable precursor for building diverse chemical libraries aimed at complex biological targets.[1]
Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of a synthetic building block is critical for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives. While extensive experimental data for this specific isomer is not broadly published, the following table summarizes known and predicted data.
| Property | Value | Source(s) |
| CAS Number | 761441-12-7 | [4] |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 357.2 ± 30.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not experimentally determined. The related isomer, 4-(pyridin-4-yl)aniline, melts at 233-237 °C. | |
| pKa | Not experimentally determined. The predicted pKa of the pyridinium ion for the related 4-(pyridin-4-yl)aniline is 6.55 ± 0.10. | [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Solubility in aqueous solutions is expected to be low but increases significantly under acidic conditions due to the protonation of the basic pyridine nitrogen. | |
| InChI Key | OSCQHDWIGRRRNY-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=NC=C2)N | [6] |
Storage and Handling: For research purposes, it is recommended to store the compound in a dark place under an inert atmosphere, with storage temperatures ranging from room temperature to 4°C to ensure long-term stability.[1] Standard safety precautions should be observed, as the compound is classified as harmful and an irritant (GHS07 pictogram).
Spectral Analysis (Predictive)
-
¹H NMR Spectroscopy:
-
Pyridine Protons: Two distinct signals are expected. The protons ortho to the nitrogen (H-2', H-6') will appear as a doublet downfield, likely in the δ 8.6-8.8 ppm range. The protons meta to the nitrogen (H-3', H-5') will appear as another doublet further upfield, around δ 7.4-7.6 ppm.
-
Aniline Ring Protons: Three signals are expected in the aromatic region (δ 6.7-7.5 ppm). The proton ortho to the amine and meta to the pyridine (H-3) would likely be a doublet. The proton meta to the amine and ortho to the pyridine (H-6) would appear as a doublet of doublets. The proton para to the amine (H-4) would likely appear as a singlet or a narrowly split doublet.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 3.5-5.0 ppm range, the chemical shift of which is highly dependent on the solvent and concentration.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected in the upfield region, likely around δ 2.1-2.3 ppm.
-
-
¹³C NMR Spectroscopy:
-
Approximately 10-12 distinct signals would be expected in a proton-decoupled spectrum, depending on symmetry.
-
Pyridine Carbons: Carbons adjacent to the nitrogen (C-2', C-6') would be the most downfield (δ ~150 ppm). The carbon attached to the aniline ring (C-4') would also be significantly downfield.
-
Aniline Ring Carbons: The carbon bearing the amine group (C-2) would be shielded (δ ~145-148 ppm), while the other aromatic carbons would appear in the typical δ 115-140 ppm range.
-
Methyl Carbon: A single, shielded signal is expected in the upfield region (δ ~17-20 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine group is expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.
-
C=C and C=N Stretch: A series of sharp peaks in the 1450-1650 cm⁻¹ region will correspond to the aromatic ring skeletal vibrations.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at an m/z of 184.24 (nominal mass) or more precisely at 184.1000 for the monoisotopic mass [M]⁺.
-
Synthesis and Reactivity
The construction of the biaryl C-C bond between the aniline and pyridine rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, robust nature, and generally high yields.[7][8]
Plausible Synthetic Route: Suzuki-Miyaura Coupling
A logical and efficient approach involves the palladium-catalyzed coupling of a commercially available bromo-toluidine derivative with pyridine-4-boronic acid.
Caption: Proposed synthetic workflow for 2-Methyl-5-(pyridin-4-yl)aniline.
Detailed Experimental Protocol
Causality: This protocol is adapted from established methods for similar substrates.[7][8] The choice of Tetrakis(triphenylphosphine)palladium(0) is based on its common use and effectiveness in coupling heteroaryl halides.[9] A phosphate or carbonate base is crucial for activating the boronic acid and facilitating the transmetalation step. A mixed solvent system like dioxane/water provides a medium where both the organic substrates and inorganic base are sufficiently soluble.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%). Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 volumetric ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-95 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-aniline is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine to remove residual base and water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-5-(pyridin-4-yl)aniline.
-
Chemical Reactivity
The bifunctional nature of the molecule dictates its reactivity.
-
Amine Group: The primary amine is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and form Schiff bases with aldehydes. These reactions are fundamental for elaborating the structure in drug design campaigns.
-
Pyridine Nitrogen: The nitrogen atom is basic and serves as a coordination site for metals. It can be protonated to form salts, which can improve aqueous solubility, or alkylated to form pyridinium salts.
Applications in Drug Development: The Kinase Inhibitor Paradigm
The 2-methyl-5-(pyridin-4-yl)aniline scaffold is a cornerstone in the design of protein kinase inhibitors, a major class of therapeutics, particularly in oncology.[1] Protein kinases regulate cellular signaling, and their dysregulation is a common driver of cancer.[10]
The value of this scaffold lies in its ability to mimic the adenine portion of ATP, the natural substrate for kinases.
Caption: General binding mode of a pyridinylaniline scaffold in a kinase active site.
-
Hinge Binding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, forming one or more hydrogen bonds with the amide backbone of the "hinge region" of the kinase. This interaction is a primary anchoring point for many successful kinase inhibitors, including imatinib.[2][3]
-
Hydrophobic Interactions: The biaryl ring system fits snugly into adjacent hydrophobic pockets within the ATP binding site.
-
Vector for Selectivity: The aniline amine provides a convenient attachment point for introducing larger, more complex side chains (the "R-group" in the diagram). These side chains can extend into the more variable, solvent-exposed region of the active site, allowing chemists to fine-tune the inhibitor's potency and, critically, its selectivity for the target kinase over other kinases in the human kinome.[11]
By serving as the core structure that secures the molecule in the active site, 2-methyl-5-(pyridin-4-yl)aniline provides a reliable and effective platform for building highly potent and selective next-generation therapeutics.
References
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Manish, M., & Singh, S. K. (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 3(10), 14356–14371. [Link]
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Manish, M., & Singh, S. K. (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]
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National Center for Biotechnology Information. (n.d.). N-(pyridin-4-ylmethyl)aniline. PubChem Compound Database. [Link]
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MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-5-(pyridin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-(pyridin-4-yl)aniline is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, particularly as a key building block for kinase inhibitors. The presence of both a primary aromatic amine and a pyridine ring imparts a unique reactivity profile that, while advantageous for synthesis, also presents specific challenges for its long-term stability and storage. This guide provides an in-depth analysis of the chemical stability of 2-Methyl-5-(pyridin-4-yl)aniline, outlines its potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity for research and development applications.
Introduction: A Molecule of Dual Functionality
2-Methyl-5-(pyridin-4-yl)aniline, with the molecular formula C₁₂H₁₂N₂, is an aromatic organic compound featuring an aniline moiety substituted with a methyl group and a 4-pyridinyl ring.[1] This structure provides two key reactive sites: the nucleophilic primary amine of the aniline ring and the basic nitrogen atom of the pyridine ring.[2][3] This dual functionality makes it a versatile precursor for creating diverse chemical libraries for biological screening, particularly in the development of pharmacologically active molecules.[1]
The stability of such a compound is paramount. Degradation not only reduces the purity and potency of the starting material but can also introduce impurities that may interfere with subsequent synthetic steps or biological assays, leading to unreliable and irreproducible results. This document serves as a technical resource for professionals who handle this compound, providing the necessary knowledge to maintain its quality and ensure the success of their research endeavors.
Chemical Stability Profile
The stability of 2-Methyl-5-(pyridin-4-yl)aniline is influenced by its susceptibility to oxidation, light, moisture, and temperature. The aniline and pyridine moieties, while part of a stable aromatic system, contain functional groups that are prone to specific degradation reactions.[4][5]
Susceptibility to Oxidation
Aromatic amines are well-known for their sensitivity to oxidation. The primary amine group (-NH₂) on the aniline ring is an electron-donating group, which increases the electron density of the aromatic ring and makes it more susceptible to oxidative degradation.[6][7]
Potential Oxidative Degradation Pathways:
-
Formation of Colored Impurities: Oxidation can lead to the formation of highly colored polymeric impurities. This is often the first visible sign of degradation. The reaction can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal ions.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, a reaction common to tertiary amines and pyridine derivatives.[3]
-
Oxidative Deamination: A major degradation pathway for aniline and its derivatives in aqueous environments involves oxidative deamination.[8] This process can lead to the formation of phenolic compounds and, eventually, ring-opening to form smaller organic acids.[8][9]
Photosensitivity
Many aromatic compounds, including aniline and pyridine derivatives, are photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions, including oxidation and polymerization. Therefore, protection from light is a critical aspect of storage.[10]
Hygroscopicity and Hydrolytic Stability
While the compound itself is not expected to be highly susceptible to hydrolysis under neutral conditions, the presence of moisture can be detrimental. Amines are hygroscopic and can absorb water from the atmosphere.[11] This absorbed moisture can act as a medium for other degradation reactions and may lead to the formation of hydrates.
Thermal Stability
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of 2-Methyl-5-(pyridin-4-yl)aniline, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of oxidation, photodegradation, and moisture uptake.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for 2-Methyl-5-(pyridin-4-yl)aniline:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (controlled) | Avoids acceleration of degradation reactions that can occur at elevated temperatures.[11] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.[1] |
| Light | In the Dark (e.g., amber glass vial, stored in a cabinet) | Prevents light-induced degradation pathways.[1] |
| Moisture | Dry/Anhydrous Conditions | Amines can be hygroscopic; a dry environment prevents moisture absorption.[11] |
| Container | Tightly Sealed, Compatible Material (e.g., glass, HDPE) | Prevents exposure to air and moisture and avoids reaction with container material.[11] |
Handling Procedures
Proper handling is crucial to maintain the integrity of the compound:
-
Work in a Well-Ventilated Area: Handle the compound in a fume hood to avoid inhalation of any dust or vapors.[12][13]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can cause vigorous reactions.[10][12][14]
-
Dispensing: When dispensing the compound, do so quickly and reseal the container tightly to minimize exposure to air and moisture. If the compound is stored under an inert atmosphere, consider using a glove box for aliquoting.
Experimental Workflow for Stability Assessment
For critical applications, it may be necessary to perform a formal stability study. The following workflow outlines a general approach to assessing the stability of 2-Methyl-5-(pyridin-4-yl)aniline under various stress conditions.
Caption: A generalized workflow for assessing the chemical stability of 2-Methyl-5-(pyridin-4-yl)aniline.
Logical Decision Tree for Storage and Handling
The following diagram provides a decision-making framework for the proper storage and handling of 2-Methyl-5-(pyridin-4-yl)aniline.
Caption: A decision tree for the appropriate storage and handling of 2-Methyl-5-(pyridin-4-yl)aniline.
Conclusion
While 2-Methyl-5-(pyridin-4-yl)aniline is a valuable and versatile building block, its chemical nature necessitates careful attention to storage and handling. The presence of the aromatic amine and pyridine functionalities makes it susceptible to degradation by oxidation, light, and to a lesser extent, moisture. By adhering to the protocols outlined in this guide—namely, storage in a cool, dark, dry place under an inert atmosphere—researchers can significantly mitigate the risk of degradation. This ensures the compound's purity and integrity, leading to more reliable and reproducible outcomes in synthesis and drug discovery.
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Methodological & Application
2-Methyl-5-(pyridin-4-yl)aniline synthesis via Suzuki-Miyaura coupling
Application Note & Protocol
Strategic Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline via Suzuki-Miyaura Coupling: A Guide for Medicinal Chemistry
Abstract: This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline, a key building block in contemporary drug discovery programs. The protocol leverages the robustness and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into common challenges and troubleshooting strategies, particularly those associated with nitrogen-containing heterocycles. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and drug development sectors.
Foundational Principles: The 'Why' Behind the Method
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is a prevalent motif in a range of biologically active molecules, prized for its structural rigidity and specific hydrogen bonding capabilities. The Suzuki-Miyaura coupling is the preeminent method for its construction due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[1] The reaction forges a carbon-carbon bond between an organoboron species and an organic halide.[1][2]
The Catalytic Engine: A Mechanistic Overview
The synthesis is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for optimizing the reaction and troubleshooting unforeseen outcomes.
The catalytic cycle consists of three fundamental steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 5-bromo-2-methylaniline), forming a Pd(II) complex.[3][4][5] The reactivity of the halide is crucial, with the rate of this step generally following the trend I > Br > Cl. For economic and availability reasons, aryl bromides represent an optimal balance of reactivity and cost.
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center.[4] This process is not spontaneous; it requires activation of the organoboron compound by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its pyridyl group to the electrophilic Pd(II) center, displacing a halide.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product.[4] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Navigating the "Pyridine Problem"
A significant challenge in coupling reactions involving pyridines is the potential for the Lewis basic nitrogen atom to coordinate with the palladium catalyst.[3] This coordination can sequester the metal, forming stable but catalytically inactive complexes, thereby poisoning the catalyst and stalling the reaction.[3]
Strategic Solutions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., those on Buchwald-type precatalysts) or N-heterocyclic carbenes (NHCs) can be effective.[7][8] These ligands form stable complexes with palladium that favor the desired catalytic cycle over inhibitory coordination with the pyridine nitrogen.
-
Reaction Conditions: Careful selection of the base and solvent system can minimize catalyst deactivation. For this protocol, we utilize a well-established and robust catalyst system known for its efficacy in heteroaryl couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline from 5-bromo-2-methylaniline and pyridine-4-boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| 5-Bromo-2-methylaniline | ≥98% | Commercially Available | The aryl halide partner. |
| Pyridine-4-boronic acid | ≥98% | Commercially Available | The organoboron partner.[9] |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Pd(PPh₃)₄, a reliable Pd(0) catalyst source.[10] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | The base for activating the boronic acid. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Primary organic solvent. |
| Water | Deionized | - | Co-solvent to dissolve the base. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl) | - | Prepared in-house | For washing during workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | - | For creating an inert atmosphere. |
Equipment
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline.
Detailed Procedure
-
Reaction Setup & Inerting:
-
Assemble a Schlenk flask containing a magnetic stir bar and fit it with a condenser.
-
Heat the glassware under vacuum and cool under a stream of argon or nitrogen to remove adsorbed moisture and air. This is a critical step as the Pd(0) catalyst is sensitive to oxygen.
-
-
Charging the Reagents:
-
To the flask, add 5-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq, 3 mol%).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. The base is required in stoichiometric excess to ensure full activation of the boronic acid.[11]
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12]
-
Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to the flask. The solvent should be sufficiently degassed by bubbling with argon for 20-30 minutes prior to use.
-
Rationale: The mixed solvent system is effective for dissolving both the organic reagents and the inorganic base.[13] Removing dissolved oxygen from the solvents prevents the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Monitoring Progress:
-
Periodically and carefully take a small aliquot from the reaction mixture.
-
Monitor the consumption of the starting material (5-bromo-2-methylaniline) by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS.[4] The reaction is complete when the starting bromide spot has disappeared.
-
-
Work-up Procedure:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) to isolate the pure product.
-
Rationale: Chromatography is necessary to remove the catalyst residues, excess boronic acid byproducts, and any side products like homocoupled species.[12][14]
-
-
Characterization:
-
The final product, 2-Methyl-5-(pyridin-4-yl)aniline, should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The expected mass can be confirmed by MS analysis.[15]
-
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficiently degassed reagents/solvents 3. Poor quality boronic acid (decomposed) 4. Catalyst poisoning by pyridine substrate | 1. Use a fresh bottle of catalyst. 2. Ensure rigorous inert atmosphere technique. 3. Use fresh, high-purity boronic acid. 4. Consider a more robust catalyst system (e.g., a Pd-NHC precatalyst or a catalyst with bulky phosphine ligands).[7] |
| Formation of Side Products | 1. Homocoupling: Coupling of two boronic acid molecules. 2. Protodeboronation: Replacement of the boronic acid group with hydrogen. | 1. This can occur if the reaction is not properly degassed, leading to Pd(II) species that promote this pathway.[3] Ensure rigorous inert conditions. 2. This can be an issue with electron-deficient heteroaryl boronic acids.[12] Ensure the reaction is not run for an excessively long time after completion. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid byproducts. | 1. After the work-up, filtering the organic solution through a small plug of Celite® can help remove some palladium residues. 2. A dilute acid wash during work-up can sometimes help remove basic impurities, but care must be taken with the aniline and pyridine functionalities in the product. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents like 1,4-dioxane are flammable and have associated health risks.
-
Procedure: The reaction is performed under an inert atmosphere and at elevated temperatures. Ensure proper setup to avoid pressure buildup and exposure to hot surfaces.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. [Link]
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wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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SYNLETT. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]
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ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
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Science.org. Aminative Suzuki–Miyaura coupling. [Link]
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Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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ACS Publications. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne vs π-Allene Pathways. [Link]
-
RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
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The Strategic Application of 2-Methyl-5-(pyridin-4-yl)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets for drug development. The dysregulation of kinase signaling pathways is a hallmark of numerous malignancies, driving the relentless pursuit of novel, potent, and selective kinase inhibitors. Within this pursuit, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of effective drug candidates. 2-Methyl-5-(pyridin-4-yl)aniline has been identified as a "privileged scaffold" in medicinal chemistry.[1][2] This bifunctional aromatic amine, featuring a pyridine ring coupled to a substituted aniline, serves as a versatile cornerstone for the construction of a diverse array of kinase inhibitors.[3][4]
The intrinsic chemical properties of 2-Methyl-5-(pyridin-4-yl)aniline make it an ideal starting point for crafting molecules that can effectively interact with the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[1] Concurrently, the aniline moiety provides a readily functionalizable handle for introducing various side chains and pharmacophores, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1] This application note will provide a detailed exploration of the utility of 2-Methyl-5-(pyridin-4-yl)aniline in the synthesis of kinase inhibitors, with a focus on practical synthetic protocols and the underlying principles of molecular design.
Core Synthetic Strategies: Building Kinase Inhibitors from 2-Methyl-5-(pyridin-4-yl)aniline
The synthesis of kinase inhibitors from 2-Methyl-5-(pyridin-4-yl)aniline typically involves a multi-step approach, beginning with the formation of the core biaryl structure, followed by the elaboration of the final inhibitor molecule.
Synthesis of the Core Intermediate: 2-Methyl-5-(pyridin-4-yl)aniline
The foundational step in utilizing this key intermediate is its efficient synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[5] This robust and versatile palladium-catalyzed reaction forges the critical carbon-carbon bond between the aniline and pyridine rings.[5]
Protocol 1: Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the title compound from commercially available starting materials.
Materials:
-
5-Bromo-2-methylaniline
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous and finely ground
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methyl-5-(pyridin-4-yl)aniline.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the Suzuki coupling with the electron-deficient pyridine ring, which can otherwise be challenging.[6] A strong base like potassium phosphate is necessary to activate the boronic acid for efficient transmetalation.[7] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
Caption: Multi-step synthesis of a PDGFRα inhibitor analogue.
Structure-Activity Relationship (SAR) and Biological Activity
The 2-methyl-5-(pyridin-4-yl)aniline scaffold provides a solid foundation for developing potent kinase inhibitors. The methyl group on the aniline ring can influence the molecule's conformation and interactions within the ATP-binding pocket. Small, lipophilic substituents at this position are often well-tolerated and can enhance binding through favorable van der Waals interactions. [1] The biological activity of kinase inhibitors derived from this scaffold is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: Representative Biological Activity of Kinase Inhibitors with a Pyridinyl-Aniline Core
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| CHMFL-PDGFR-159 | PDGFRα | 132 | EOL-1 | 0.028 | [8] |
| Gefitinib | EGFR | 2.4 | A549 | ~10 | [9] |
| Lapatinib | EGFR/HER2 | 10.8 / 9.8 | BT474 | 0.16 | [10] |
Note: The data presented for Gefitinib and Lapatinib are for structurally related anilino-quinazoline and anilino-pyrimidine inhibitors and are provided for comparative purposes.
The data in Table 1 illustrates the high potency that can be achieved with kinase inhibitors built upon an anilino-heterocycle core. The sub-micromolar to nanomolar IC50 values demonstrate the effectiveness of these compounds in inhibiting their target kinases and suppressing the proliferation of cancer cells.
Mechanism of Action: Targeting Kinase Signaling Pathways
Kinase inhibitors derived from 2-Methyl-5-(pyridin-4-yl)aniline typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation and survival.
Diagram 3: Simplified Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion
2-Methyl-5-(pyridin-4-yl)aniline is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique structural features allow for the creation of potent and selective inhibitors that can effectively target dysregulated kinase signaling pathways in cancer and other diseases. The synthetic protocols outlined in this application note provide a practical guide for researchers to harness the potential of this key intermediate in their drug discovery efforts. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the development of next-generation targeted therapies.
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- Benchchem. (n.d.). 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
- Supporting Information - 1. (n.d.).
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- Li, T., et al. (2020). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 25(21), 5035.
- Kim, J., et al. (2021). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1644.
- Xia, Y., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(6), 7796-7809.
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- Li, Z., et al. (2018). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 61(15), 6672-6688.
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Solid-Phase Synthesis Utilizing 2-Methyl-5-(pyridin-4-yl)aniline
Introduction: A Privileged Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery, the quest for novel molecular entities with high therapeutic potential is relentless. Combinatorial chemistry, particularly on a solid phase, has emerged as a cornerstone technology, enabling the rapid synthesis and screening of vast chemical libraries.[1][2] Within this paradigm, the selection of versatile building blocks is critical. 2-Methyl-5-(pyridin-4-yl)aniline is a bifunctional aromatic organic compound that serves as a valuable precursor for pharmacologically active molecules.[3] Its structure, featuring a nucleophilic aniline moiety for immobilization or diversification and a basic pyridine ring for modulating solubility and directing biological interactions, presents a compelling scaffold for library synthesis.[3][4]
This guide provides a comprehensive overview of the strategic application of 2-Methyl-5-(pyridin-4-yl)aniline in solid-phase organic synthesis (SPOS). We will detail protocols for resin immobilization, on-bead chemical modifications, and final product cleavage, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Core Principles & Strategic Considerations
The utility of 2-Methyl-5-(pyridin-4-yl)aniline in SPOS is rooted in its distinct functional handles:
-
The Aniline Group (-NH₂): This primary amine is the principal point of attachment to a solid support. Its nucleophilicity allows for robust immobilization onto various linker-functionalized resins, typically through amide or sulfonamide bond formation.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[4] While generally stable, its reactivity must be considered during on-resin modifications, particularly under strongly acidic or electrophilic conditions.[5]
-
The Aromatic Core: The central phenyl ring can be further functionalized if desired, although derivatization of the aniline and pyridine moieties is more common.
Our strategy will focus on immobilizing the scaffold via the aniline group and then using the pyridine ring as a key pharmacophoric element in the final compounds.
Experimental Workflow & Protocols
The overall workflow for utilizing 2-Methyl-5-(pyridin-4-yl)aniline in solid-phase synthesis can be visualized as a three-stage process: Immobilization, Diversification, and Cleavage.
Caption: General workflow for solid-phase synthesis using 2-Methyl-5-(pyridin-4-yl)aniline.
Part 1: Immobilization of the Scaffold
The choice of resin and linker is paramount as it dictates the conditions for cleavage and the C-terminal functionality of the final product. For generating a library of amides, a Rink Amide resin is an excellent choice, as acid-mediated cleavage yields a primary amide.
Protocol 1: Loading onto Rink Amide Resin via Acylation
This protocol details the formation of an amide bond between the aniline nitrogen and the linker on Rink Amide MBHA resin.
-
Resin Preparation:
-
Swell Rink Amide MBHA resin (e.g., 100-200 mesh, 1% DVB, ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
Perform Fmoc-deprotection to activate the linker: Treat the resin with 20% piperidine in DMF (2 x 10 min).[6]
-
Wash thoroughly with DMF (5x), Isopropyl alcohol (IPA) (3x), and DCM (3x).
-
-
Activation of Carboxylic Acid (for coupling):
-
This step is necessary if a carboxylic acid is used to link the aniline to the resin, creating a specific linker structure. For direct attachment to a pre-activated resin, this step is modified. For this protocol, we will assume coupling to a linker that requires activation, such as a succinic anhydride-modified resin to create a cleavable ester linkage, or more commonly, coupling a building block to the deprotected aniline. Let's re-focus on derivatizing the aniline after it's attached.
-
Correction & Clarification: The primary amine of 2-Methyl-5-(pyridin-4-yl)aniline will be the point of diversification. Therefore, we first need to attach it to the resin via a different functional group or a suitable linker. A more logical approach is to use a resin that allows for attachment of an aniline. A common strategy is to use a trityl or a sulfonyl chloride resin.
-
Protocol 1 (Revised): Loading onto 2-Chlorotrityl Chloride Resin
This method provides a very acid-labile linkage, allowing for mild cleavage conditions that protect sensitive functionalities.
-
Resin Preparation:
-
Swell 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g) in anhydrous DCM for 30 min.
-
-
Immobilization Reaction:
-
In a separate flask, dissolve 2-Methyl-5-(pyridin-4-yl)aniline (2.0 eq. relative to resin loading) and Diisopropylethylamine (DIPEA) (4.0 eq.) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), Methanol (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
| Parameter | Condition | Rationale |
| Resin | 2-Chlorotrityl Chloride | Allows for very mild acid cleavage (e.g., 1-5% TFA), preserving other acid-sensitive groups. |
| Scaffold:Resin Eq. | 2.0 | Ensures a high loading efficiency by driving the reaction to completion. |
| Base | DIPEA | A non-nucleophilic base to scavenge the HCl byproduct without competing in the reaction. |
| Solvent | Anhydrous DCM | Swells the polystyrene resin and is an excellent solvent for the reactants. |
| Capping | DCM/MeOH/DIPEA | Quenches unreacted chlorotrityl groups to prevent side reactions in subsequent steps. |
Part 2: On-Resin Diversification
With the scaffold successfully anchored, the free pyridine nitrogen or other positions can be targeted for diversification. The most common strategy involves derivatizing another functional group introduced to the aniline nitrogen. Let's assume our goal is to create a library of amides by first acylating the immobilized aniline.
Protocol 2: On-Resin Amide Library Synthesis
This protocol outlines the synthesis of a diverse amide library starting from the resin-bound scaffold.
-
N-Acylation (Example with Carboxylic Acid):
-
Swell the 2-Methyl-5-(pyridin-4-yl)aniline-loaded resin in DMF.
-
In a separate vessel, pre-activate a building block carboxylic acid (R-COOH, 3.0 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6.0 eq.) in DMF for 5-10 minutes.[6][7]
-
Add the activated acid solution to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Monitor reaction completion using a qualitative test (e.g., Kaiser test for primary amines).
-
Wash the resin with DMF (5x), IPA (3x), and DCM (3x).
-
-
Split-and-Pool Synthesis (for library generation):
-
To create a library, the resin from the initial loading can be split into multiple reaction vessels.[1]
-
A different carboxylic acid (R¹-COOH, R²-COOH, etc.) is coupled to each portion of the resin as described in step 1.
-
After coupling, the resin portions can be pooled for a subsequent common reaction or cleaved individually. This split-pool strategy is a powerful tool in combinatorial chemistry.[1]
-
Sources
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- 2. Combinatorial solid-state chemistry of inorganic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and characterization of azaborepin radicals in solid neon through boron-mediated C–N bond cleavage of pyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment for 2-Methyl-5-(pyridin-4-yl)aniline
Abstract: This document provides a detailed guide for the structural elucidation of 2-Methyl-5-(pyridin-4-yl)aniline using one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra, underpinned by an analysis of chemical shifts, spin-spin coupling constants, and established substituent effects. This application note includes field-proven protocols for sample preparation and data acquisition, designed to provide high-quality, reproducible results for researchers in synthetic chemistry and drug development.
Introduction: The Structural Context
2-Methyl-5-(pyridin-4-yl)aniline is a bi-aryl compound featuring two distinct aromatic systems: an electron-rich substituted aniline ring and an electron-deficient pyridine ring. The structural complexity arises from the electronic interplay between the electron-donating groups (EDG) on the aniline moiety (amino and methyl) and the electron-withdrawing nature (EWG) of the nitrogen-containing heterocycle.
Accurate structural confirmation is paramount in chemical synthesis. NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the molecular framework in solution.[1] This guide explains the causality behind the observed spectral features, enabling scientists to confidently assign the ¹H and ¹³C NMR signals of this molecule and its analogues.
Experimental Design and Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2][3]
Protocol: NMR Sample Preparation
This protocol is designed for small organic molecules (MW < 1000 g/mol ) and ensures a homogeneous solution free of particulates that can degrade spectral quality.[2][4][5]
-
Material Weighing: Accurately weigh 5-10 mg of 2-Methyl-5-(pyridin-4-yl)aniline for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it can solubilize the polar compound and its amine (-NH₂) protons are less likely to exchange rapidly, often appearing as a distinct signal. For this guide, we will proceed with DMSO-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Cap the vial and gently vortex or sonicate until the solid is completely dissolved.
-
Filtration and Transfer: To remove any microscopic particulate matter, which can severely degrade magnetic field homogeneity, filter the solution through a pipette plugged with a small amount of glass wool directly into a clean, dry 5 mm NMR tube.[2] Avoid using cotton wool, as it can leach impurities.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[7]
Workflow: NMR Data Acquisition
The following workflow outlines the acquisition of high-resolution 1D spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols: Synthetic Routes to Novel 2-Methyl-5-(pyridin-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of pharmacologically active molecules.[1] Its bifunctional nature, featuring an electron-donating aniline group and a basic heteroaromatic pyridine ring, makes it a valuable precursor in the development of kinase inhibitors and other therapeutic agents.[1] This document provides a detailed guide to the synthetic routes for preparing novel derivatives of 2-Methyl-5-(pyridin-4-yl)aniline, with a focus on robust and scalable methodologies suitable for drug discovery and development.
The 4-arylpyridine core, a key feature of this scaffold, is present in numerous approved drugs, highlighting its importance in pharmaceutical research.[2] This guide will explore established methods such as the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, providing detailed protocols and insights into reaction optimization.
Core Synthetic Strategies
The construction of 2-Methyl-5-(pyridin-4-yl)aniline derivatives primarily relies on the formation of the C-C bond between the aniline and pyridine rings. Two of the most powerful and widely used methods for this transformation are the Suzuki-Miyaura cross-coupling and palladium-catalyzed amination reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds, particularly for creating biaryl and heteroaryl structures common in pharmaceuticals.[2][3] This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex.[3] For the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline, this involves the coupling of a substituted bromoaniline with a pyridineboronic acid or ester.
Reaction Scheme:
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst Selection: Palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly used.[2][4] The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich ligands like SPhos and XPhos often being effective for challenging couplings.[5]
-
Base and Solvent: The selection of the base and solvent system is critical for the reaction's success.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5] Solvents like 1,4-dioxane, toluene, and dimethylformamide (DMF) are frequently employed, often in combination with water.[2][5]
-
Boronic Acid/Ester Stability: Pyridineboronic acids can be prone to decomposition. Using the corresponding boronate esters, such as pinacol esters, can improve stability and handling.
-
Minimizing Homocoupling: A common side reaction is the homocoupling of the boronic acid.[5] This can be minimized by strictly excluding oxygen from the reaction mixture, as oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[5]
Workflow for Suzuki-Miyaura Coupling:
Caption: A logical workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method is particularly useful for synthesizing aryl amines from aryl halides and primary or secondary amines.[6] In the context of 2-Methyl-5-(pyridin-4-yl)aniline derivatives, this reaction can be employed to couple a substituted pyridine with an aminophenyl boronic acid derivative or to directly couple an amine with a bromo-substituted pyridine.
Reaction Scheme:
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is crucial.[8] Pre-formed catalytic complexes or combinations of a palladium salt (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos, BINAP) are commonly used.[6][9] Sterically hindered and electron-rich ligands are often preferred.[6]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9]
-
Reaction Conditions: The reaction is usually carried out in an inert solvent such as toluene or dioxane under a nitrogen or argon atmosphere.[8][9]
Synthetic Pathway for a Novel Derivative:
Caption: Synthetic pathway to a novel derivative using Suzuki and Buchwald-Hartwig reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki Coupling[2]
This protocol outlines the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-3-methylaniline and pyridine-4-boronic acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine | - | - | - | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-methylaniline (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Methyl-4-(pyridin-4-yl)aniline.
Protocol 2: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination[9]
This protocol describes a general procedure for the arylation of amines with aryl bromides.
Materials and Reagents:
| Reagent/Material | Role |
| Amine | Starting material |
| Aryl bromide | Coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst |
| Xantphos | Ligand |
| Sodium tert-butoxide | Base |
| Toluene (anhydrous) | Solvent |
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine the amine (1.0 equiv.), aryl bromide (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-aryl derivative.
Applications in Drug Discovery
Derivatives of 2-Methyl-5-(pyridin-4-yl)aniline have shown significant promise as inhibitors of various kinases, which are key targets in cancer therapy and other diseases. The structural features of this scaffold allow for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties.
For instance, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, which can be synthesized from a 2-Methyl-5-aminophenyl precursor, have been evaluated as inhibitors of Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.[10] The synthesis of these compounds often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step.[10]
Furthermore, the 2-substituted aniline pyrimidine-based framework has been explored for the development of potent Mer/c-Met dual inhibitors, which are relevant in cancer treatment.[11] The modular nature of the synthetic routes described allows for the systematic exploration of the structure-activity relationship (SAR) to identify lead compounds with improved bioavailability and efficacy.
Troubleshooting and Optimization
Suzuki Coupling:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; poor quality reagents; insufficient degassing | Use fresh catalyst; ensure reagents are pure and anhydrous; thoroughly degas solvents and use flame-dried glassware.[5] |
| Significant homocoupling | Presence of oxygen | Strictly exclude oxygen from the reaction.[5] |
| Poor yield with K₂CO₃ | Base not optimal for the substrate | Screen other bases such as K₃PO₄ or Cs₂CO₃.[5] |
Buchwald-Hartwig Amination:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield | Inappropriate ligand or base | Screen different phosphine ligands (e.g., bulky, electron-rich ligands); ensure a strong, non-nucleophilic base is used. |
| Catalyst deactivation | Presence of interfering functional groups | Protect sensitive functional groups prior to the coupling reaction. |
Conclusion
The synthetic routes outlined in these application notes provide a robust foundation for the synthesis of novel 2-Methyl-5-(pyridin-4-yl)aniline derivatives. The Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are powerful and versatile methods that allow for the efficient construction of this important scaffold. By carefully selecting catalysts, ligands, and reaction conditions, researchers can access a wide range of derivatives for evaluation in drug discovery programs. The provided protocols and troubleshooting guides are intended to facilitate the successful implementation of these synthetic strategies in the laboratory.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. National Institutes of Health. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available from: [Link]
-
2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. PubChem. Available from: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). ResearchGate. Available from: [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. National Institutes of Health. Available from: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]
-
Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9. ResearchGate. Available from: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available from: [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. Available from: [Link]
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Available from: [Link]
-
4-(PYRIDIN-4-YL)ANILINE. LookChem. Available from: [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. American Chemical Society. Available from: [Link]
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Application Notes and Protocols for the Functionalization of 2-Methyl-5-(pyridin-4-yl)aniline
<_ _>
Introduction
2-Methyl-5-(pyridin-4-yl)aniline is a key bifunctional building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring an electron-rich aniline moiety and a basic pyridine ring, makes it a versatile precursor for developing a wide array of pharmacologically active molecules, particularly kinase inhibitors.[1] The strategic functionalization of the aniline group is paramount for modulating the physicochemical properties and biological activity of its derivatives. This guide provides detailed protocols and expert insights into the common and effective methods for modifying the aniline moiety of this important synthetic intermediate.
The amino group of anilines is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions.[2][3][4] However, its high reactivity can lead to undesired side reactions and over-functionalization.[2][3] Furthermore, the basicity of the amino group can interfere with certain reaction conditions, such as Friedel-Crafts reactions where it complexes with the Lewis acid catalyst.[2][3] Therefore, a nuanced understanding of the substrate's reactivity and the careful selection of reaction conditions are crucial for achieving desired outcomes. This document will explore key functionalization strategies including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions, providing both the "how" and the "why" behind each protocol.
Acylation of the Amino Group: A Strategy for Protection and Diversification
Acylation of the aniline's amino group to form an amide is a fundamental transformation. This serves two primary purposes: it protects the amino group to prevent unwanted side reactions in subsequent steps, and it introduces a new functional handle for further diversification.[5][6] The resulting amide is less activating than the free amine, which allows for more controlled electrophilic aromatic substitution reactions.[3][7][8]
Rationale for Acylation
-
Reactivity Modulation: The strong activating nature of the amino group in anilines can lead to polysubstitution, such as the formation of 2,4,6-tribromoaniline upon reaction with bromine water.[9] Acetylation tempers this reactivity, allowing for more selective transformations like monosubstitution.[3][9]
-
Preventing Undesired Reactions: In reactions like nitration, the free amino group can be protonated by the strong acid conditions, forming an anilinium ion which is a meta-director.[4] Acylation prevents this, ensuring ortho/para selectivity.
-
Introduction of a Stable Linker: The amide bond is generally stable, providing a robust connection point for attaching other molecular fragments.
Protocol: Acetylation of 2-Methyl-5-(pyridin-4-yl)aniline
This protocol describes the reaction of 2-Methyl-5-(pyridin-4-yl)aniline with acetyl chloride to form N-(2-methyl-5-(pyridin-4-yl)phenyl)acetamide.
Materials:
-
2-Methyl-5-(pyridin-4-yl)aniline
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-5-(pyridin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
The expected product is N-(2-methyl-5-(pyridin-4-yl)phenyl)acetamide. The yield should be high, typically over 90%, after purification.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| 2-Methyl-5-(pyridin-4-yl)aniline | 1.0 | Starting Material |
| Acetyl Chloride | 1.1 | Acylating Agent |
| Pyridine | 1.2 | Base to neutralize HCl byproduct |
| Dichloromethane | - | Solvent |
Diagram of Acylation Workflow:
Caption: Workflow for the acetylation of 2-Methyl-5-(pyridin-4-yl)aniline.
Sulfonylation of the Amino Group: Synthesis of Sulfonamides
Sulfonylation of the aniline nitrogen leads to the formation of a sulfonamide linkage, a common motif in medicinal chemistry.[10] Sulfonamides are generally stable and can act as hydrogen bond donors and acceptors, influencing the pharmacokinetic properties of a molecule.
Rationale for Sulfonylation
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as amides or carboxylic acids.
-
Introduction of a Key Pharmacophore: Many successful drugs contain the sulfonamide functional group.[10]
-
Modulation of Physicochemical Properties: The introduction of a sulfonyl group can significantly alter the solubility, lipophilicity, and metabolic stability of the parent molecule.
Protocol: Sulfonylation with Benzenesulfonyl Chloride
This protocol details the reaction of 2-Methyl-5-(pyridin-4-yl)aniline with benzenesulfonyl chloride.
Materials:
-
2-Methyl-5-(pyridin-4-yl)aniline
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Methyl-5-(pyridin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Base and Reagent Addition: Add anhydrous pyridine (1.5 eq) to the solution. Slowly add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
The desired product is N-(2-methyl-5-(pyridin-4-yl)phenyl)benzenesulfonamide. Yields are generally good, often in the range of 80-95%.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| 2-Methyl-5-(pyridin-4-yl)aniline | 1.0 | Starting Material |
| Benzenesulfonyl Chloride | 1.2 | Sulfonylating Agent |
| Pyridine | 1.5 | Base |
| Dichloromethane | - | Solvent |
Diazotization and Sandmeyer Reaction: Versatile C-N to C-X Transformations
The diazotization of the primary amino group of anilines to form a diazonium salt is a powerful transformation in organic synthesis.[8][11] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction and related transformations.[12][13] This allows for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and other functional groups onto the aromatic ring.
Rationale for Diazotization and Subsequent Reactions
-
Access to Diverse Functionalities: This two-step process provides access to a wide range of substituted arenes that are often difficult to synthesize directly.[12]
-
Regiocontrolled Substitution: The position of the newly introduced functional group is determined by the initial position of the amino group, offering excellent regiocontrol.
-
Key Intermediate for Further Synthesis: The products of Sandmeyer reactions are themselves valuable intermediates for further synthetic manipulations.
Protocol: Diazotization and Sandmeyer Bromination
This protocol outlines the conversion of 2-Methyl-5-(pyridin-4-yl)aniline to 4-bromo-2-methyl-5-(pyridin-4-yl)benzene.
Materials:
-
2-Methyl-5-(pyridin-4-yl)aniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazonium Salt Formation:
-
In a beaker, dissolve 2-Methyl-5-(pyridin-4-yl)aniline (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt can be tested with starch-iodide paper.[14]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Outcome:
The expected product is 4-bromo-2-methyl-5-(pyridin-4-yl)benzene. Yields for Sandmeyer reactions can be variable but are typically in the moderate to good range.
Diagram of Diazotization-Sandmeyer Reaction:
Caption: Key steps in the diazotization and Sandmeyer bromination sequence.
N-Alkylation of the Amino Group
Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[15] However, with careful control of reaction conditions, selective mono-alkylation can be achieved. N-alkylation is a crucial method for synthesizing nitrogen-containing compounds.[16]
Rationale for N-Alkylation
-
Introduction of Lipophilic Groups: Alkyl groups can increase the lipophilicity of the molecule, which can be important for its pharmacokinetic profile.
-
Creation of Secondary Amines: N-alkylated anilines are valuable intermediates in their own right, serving as precursors for a variety of other functional groups.
-
Modulation of Basicity: The introduction of an alkyl group can influence the basicity of the nitrogen atom.
Protocol: Reductive Amination
Reductive amination is a reliable method for N-alkylation that generally avoids over-alkylation. This protocol describes the reaction of 2-Methyl-5-(pyridin-4-yl)aniline with an aldehyde in the presence of a reducing agent.
Materials:
-
2-Methyl-5-(pyridin-4-yl)aniline
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-5-(pyridin-4-yl)aniline (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the mixture with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expected Outcome:
The corresponding N-alkylated aniline is the expected product. Yields for reductive amination are typically good to excellent.
Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of the functionalized products.
Purification Techniques
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the products of these reactions. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the product.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.[17][18]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the functionalized products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O stretch or the sulfonamide S=O stretches.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final product.
Conclusion
The functionalization of the aniline moiety in 2-Methyl-5-(pyridin-4-yl)aniline opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in these application notes provide a solid foundation for researchers to perform acylation, sulfonylation, diazotization/Sandmeyer, and N-alkylation reactions. By understanding the underlying principles and carefully executing these procedures, scientists can effectively and efficiently generate diverse libraries of compounds for further investigation in drug discovery and development.
References
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Application Note: High-Throughput Screening Assays for Novel Kinase Inhibitors Derived from 2-Methyl-5-(pyridin-4-yl)aniline
Introduction: Targeting Kinases with a Privileged Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3] The 2-methyl-5-(pyridin-4-yl)aniline scaffold is a valuable starting point in medicinal chemistry for the development of potent and selective kinase inhibitors.[4] Its structure combines an aniline group, amenable to various chemical modifications, with a pyridine ring, a common feature in many FDA-approved kinase inhibitors that often interacts with the hinge region of the kinase ATP-binding pocket.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors derived from the 2-methyl-5-(pyridin-4-yl)aniline chemical series. We will detail both biochemical and cell-based screening methodologies, emphasizing the rationale behind assay selection and providing step-by-step protocols. The goal is to establish a robust screening cascade to identify promising lead compounds for further development.[][7]
The Screening Cascade: A Multi-Faceted Approach
A successful HTS campaign for novel kinase inhibitors requires a tiered approach, often referred to as a screening cascade. This strategy begins with broad primary screens to identify "hits" from a large compound library, followed by more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.[7][8]
Figure 1: A representative high-throughput screening cascade for kinase inhibitors.
Part 1: Primary High-Throughput Screening
The initial phase of the screening campaign involves testing a library of 2-methyl-5-(pyridin-4-yl)aniline derivatives to identify compounds that modulate the activity of a specific kinase of interest or exhibit a desired cellular phenotype, such as cancer cell growth inhibition. The choice between a biochemical or a cell-based primary screen depends on the project's goals.[9][10]
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11] These assays are highly controlled and are excellent for identifying direct inhibitors of the target enzyme. A popular and robust HTS method is the luminescence-based kinase assay, which measures the amount of ATP remaining or ADP produced after the kinase reaction.[1][12]
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput method for measuring kinase activity.[2] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[2][13] A potent inhibitor will result in low ADP production and thus a weak luminescent signal.[2]
Protocol: HTS for Kinase Inhibition using ADP-Glo™
-
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Ultra-pure ATP
-
2-Methyl-5-(pyridin-4-yl)aniline derivative library (in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Automated liquid handler and plate-reading luminometer
-
-
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase reaction buffer.
-
In the assay plate, add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[13]
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the ADP produced.[12]
-
Data Analysis: The raw data from the HTS is normalized to the controls. The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where Signal_Compound is the luminescence from the test well, Signal_Min is the average signal from the positive control (e.g., no kinase or potent inhibitor), and Signal_Max is the average signal from the negative control (DMSO). A common threshold for identifying a "hit" is a Z-score of ≤ -3 or >50% inhibition.[14]
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays measure the effect of compounds on a cellular process within the context of a living cell.[15] For anti-cancer drug discovery, the most common cell-based HTS assay measures cell viability or proliferation.[15][16] These assays are advantageous as they provide information on cell permeability and potential cytotoxicity of the compounds.[17][18]
The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[19][20] A decrease in the luminescent signal indicates a reduction in cell viability, which could be due to cytotoxic or anti-proliferative effects of the test compound.[21]
Protocol: HTS for Anti-Proliferative Effects using CellTiter-Glo®
-
Materials:
-
Cancer cell line of interest (e.g., one known to be dependent on the kinase target)
-
Complete cell culture medium
-
2-Methyl-5-(pyridin-4-yl)aniline derivative library (in DMSO)
-
CellTiter-Glo® Reagent
-
White, clear-bottom 384-well cell culture plates
-
Automated liquid handler, incubator, and plate-reading luminometer
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density and allow them to attach overnight in a cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment: Add 50 nL of each test compound to the wells. Include appropriate controls (DMSO for 100% viability, a known cytotoxic agent for 0% viability).
-
Incubation: Incubate the plates for 48-72 hours.
-
ATP Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Acquisition: Measure the luminescence of each well. The signal is proportional to the number of viable cells.[21]
-
Part 2: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen must be further evaluated to confirm their activity, determine their potency (IC₅₀), and rule out false positives.[22]
IC₅₀ Determination
Hits are re-tested in a dose-response format to determine the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the compound, typically over 8 to 12 concentrations. The same assay format as the primary screen (e.g., ADP-Glo™ or CellTiter-Glo®) is used.
| Compound ID | Primary Screen (% Inhibition) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (µM) |
| Derivative A | 78 | 50 | 1.2 |
| Derivative B | 65 | 250 | 5.8 |
| Derivative C | 92 | 15 | 0.5 |
| Staurosporine | 99 | 5 | 0.1 |
| Table 1: Example data for hit compounds. Staurosporine is included as a positive control. |
Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay technology, it is crucial to confirm hits using an orthogonal assay that has a different detection method.[7] For kinase inhibitors, a good alternative to luminescence-based assays is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[11][23]
The AlphaLISA® technology is a bead-based, no-wash assay that can be used for kinase assays.[24][25] In a typical format, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the beads are in close proximity due to the kinase activity, laser excitation of the Donor bead results in a luminescent signal from the Acceptor bead.[23][26]
Figure 2: Principle of the AlphaLISA kinase assay.
Part 3: Selectivity and Mechanism of Action Studies
Promising lead compounds should be profiled for their selectivity against a panel of other kinases. This is critical as off-target effects can lead to toxicity. Cellular mechanism of action studies are also necessary to confirm that the anti-proliferative effects are due to the inhibition of the intended target kinase.
-
Kinase Selectivity Profiling: Confirmed hits are screened against a large panel of kinases (e.g., >300 kinases) at a single high concentration. Compounds showing high selectivity for the target of interest are prioritized.
-
Cellular Target Engagement: Assays like the NanoBRET™ Target Engagement assay can be used to quantify compound binding to the target kinase in living cells.
-
Western Blot Analysis: Treatment of cells with the inhibitor should result in a decrease in the phosphorylation of the direct downstream substrate of the target kinase. This provides direct evidence of target inhibition in a cellular context.[27]
Conclusion
The discovery of novel kinase inhibitors from the 2-methyl-5-(pyridin-4-yl)aniline scaffold requires a systematic and robust HTS strategy. By employing a cascade of biochemical and cell-based assays, from broad primary screening to detailed mechanistic studies, researchers can effectively identify and validate potent and selective lead compounds. The protocols and strategies outlined in this document provide a solid framework for initiating such a drug discovery program, ultimately accelerating the development of new therapeutics.[15][28]
References
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–548. [Link]
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Auld, D. S., et al. (2008). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 13(7), 645-655. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–548. [Link]
-
ScienceDirect. (n.d.). High throughput cell-based screening methods for cancer drug discovery. [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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ResearchGate. (2023). In vitro kinase assay v1. [Link]
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Sygnature Discovery. (n.d.). Hit Discovery. [Link]
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ACS Publications. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry. [Link]
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OUCI. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]
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National Center for Biotechnology Information. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of tumor response to tyrosine kinase inhibitors. [Link]
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PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
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National Center for Biotechnology Information. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
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Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov. [Link]
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National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]
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Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-(pyridin-4-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline. This valuable bifunctional building block is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges that require careful optimization.
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental hurdles. We will delve into the causality behind protocol choices, offering field-proven insights to ensure your synthesis is both successful and reproducible.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline, which typically involves the coupling of a 5-halo-2-methylaniline (e.g., 5-bromo-2-methylaniline) and a pyridin-4-ylboron reagent.
Question 1: Why is my reaction yield consistently low or failing completely?
Low conversion is the most common issue and can stem from multiple factors, often related to the challenging nature of heteroaromatic Suzuki couplings.[3]
Potential Cause 1: Catalyst Inhibition or Deactivation The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, forming inactive or less active species that halt the catalytic cycle.[3][4] This is a well-documented challenge known as the "2-pyridyl problem," which also applies to 4-pyridyl substrates.[4] Additionally, palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive palladium(II) oxides.[5]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination by the pyridine nitrogen, and promote the crucial reductive elimination step.[6][7] Buchwald-type ligands such as XPhos, SPhos, and RuPhos are highly effective for these types of challenging couplings.[6][7]
-
Use a Pre-catalyst: Air- and moisture-stable palladium pre-catalysts (e.g., XPhos Pd G3) are designed to provide a stable source of the active Pd(0) catalyst in a controlled manner, offering better reproducibility.[6]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents must be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[5][8]
-
Potential Cause 2: Suboptimal Base Selection The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9] An inappropriate base can lead to slow transmetalation or promote side reactions.
-
Solution:
-
While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can work, potassium phosphate (K₃PO₄) is often a superior choice for couplings involving pyridylboronic acids.[9][10] It is a stronger base that can accelerate the reaction without causing significant degradation of sensitive substrates. Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.[2][9]
-
Potential Cause 3: Inappropriate Solvent System The solvent influences the solubility of reagents, the stability of intermediates, and the rates of different steps in the catalytic cycle.[11][12][13]
-
Solution:
-
A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[14] A 4:1 to 10:1 mixture of 1,4-dioxane/water is a common and effective starting point.[2][14][15] Other suitable solvents include toluene, THF, or DMF, often in combination with water.[5][16] Always ensure solvents are of high purity, as contaminants can poison the catalyst.[17]
-
Question 2: How can I minimize the formation of pyridine as a major byproduct?
The formation of pyridine indicates that protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond—is occurring. Pyridylboronic acids, being electron-deficient, are particularly susceptible to this side reaction, especially under basic aqueous conditions.[3][10]
-
Solution:
-
Use a Boronic Ester: The most effective strategy is to replace the pyridin-4-ylboronic acid with a more stable derivative, such as its pinacol ester or MIDA boronate ester.[3][10] These esters are significantly more resistant to protodeboronation but are still sufficiently reactive in the Suzuki coupling. They can be purchased or synthesized from the corresponding boronic acid.[18]
-
Optimize the Base: Use a milder base like potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃). While the reaction may be slower, the rate of protodeboronation will be significantly reduced.[8]
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Minimize Water Content: While some water is often necessary, using an excessive amount can accelerate protodeboronation. Use the minimum amount of water required to dissolve the base and facilitate the reaction.
-
Question 3: My product is challenging to purify. What are the best practices?
2-Methyl-5-(pyridin-4-yl)aniline contains both a basic aniline group and a basic pyridine ring. These functionalities can cause the compound to streak or irreversibly adsorb to acidic silica gel during column chromatography, leading to low recovery.[19]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the hexane/ethyl acetate mobile phase will deactivate the acidic silanol groups on the silica surface, preventing strong adsorption and allowing the product to elute cleanly.[19]
-
Use an Alternative Stationary Phase: If silica gel proves problematic, switch to neutral or basic alumina. Alumina is often better suited for the purification of basic compounds.[19]
-
Recrystallization: If the product is obtained as a solid with >90% purity after chromatography, recrystallization is an excellent final step to achieve high purity.[19][20] Screen various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene/heptane mixtures) to find a system where the compound is soluble when hot but poorly soluble when cold.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for this specific Suzuki coupling? A1: For challenging heteroaromatic couplings like this one, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is highly recommended. Systems like XPhos, SPhos, or RuPhos consistently provide high yields where simpler catalysts like Pd(PPh₃)₄ might fail.[6][7][21] Using an air-stable pre-catalyst such as XPhos Pd G3 (2-5 mol%) is often the most reliable approach.[6]
Q2: How do I choose the correct equivalents of reagents? A2: A slight excess of the boronic acid (or ester) is typically used to drive the reaction to completion. A good starting point is to use 1.0 equivalent of the aryl bromide, 1.2-1.5 equivalents of the pyridylboronic reagent, and 2.0-3.0 equivalents of the base.[9][22]
Q3: What is the optimal reaction temperature? A3: The optimal temperature depends on the reactivity of the coupling partners and the solvent used. A typical range is 80-100 °C.[2][16] If the reaction is sluggish with an aryl bromide, increasing the temperature to 110 °C (if using a high-boiling solvent like dioxane or toluene) can be beneficial. Monitor the reaction for any signs of decomposition at higher temperatures.
Q4: How should I monitor the reaction progress? A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][23] A good TLC system would be a 1:1 mixture of hexane and ethyl acetate, with a few drops of triethylamine. The product should have an Rf value intermediate between the two starting materials. The reaction is complete when the limiting reagent (typically the aryl bromide) is no longer visible.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][22]
Troubleshooting Workflow for Low Yield
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- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methyl-5-(pyridin-4-yl)aniline
Introduction
Welcome to the technical support center for 2-Methyl-5-(pyridin-4-yl)aniline (CAS 761441-12-7). This molecule is a key bifunctional building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its structure, which incorporates both a basic aniline moiety and a pyridine ring, presents unique and often frustrating challenges during purification.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to troubleshooting these challenges, moving from common questions to in-depth, field-proven protocols. Our focus is not just on the "what" but the "why," empowering you to make informed decisions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura coupling synthesis?
A1: The impurity profile is highly dependent on your specific reaction conditions, but typical byproducts from a Suzuki-Miyaura coupling to synthesize this molecule include:
-
Homo-coupled Byproducts: Dimerization of the boronic acid/ester starting material or the halide starting material can occur, especially in the presence of oxygen.[2]
-
Unreacted Starting Materials: Incomplete reactions will leave residual boronic acid/ester and the parent halogenated aniline.
-
Protodeborylation/Protodehalogenation Products: Side reactions where the boronic acid group or the halide is replaced by a hydrogen atom.
-
Residual Palladium Catalyst and Ligands: These are often colored and must be removed.
Q2: My compound is streaking badly on a silica gel TLC plate and I get poor recovery from my column. What is happening?
A2: This is the most common issue. The streaking (tailing) is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound (both the aniline and the pyridine) and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This can lead to irreversible adsorption, resulting in significant product loss on the column.[4]
Q3: What is a good starting solvent system for column chromatography?
A3: For a molecule of this polarity, a standard starting point is a mixture of a non-polar solvent and a more polar one. A common choice is Ethyl Acetate/Hexane (or Heptane) , starting with a 1:1 ratio and adjusting based on TLC results.[5] If the compound is too polar for this system, switching to Dichloromethane/Methanol (e.g., 1-10% Methanol) is a very effective alternative.[5] The key is to add a small amount of a basic modifier to your eluent, as discussed in the troubleshooting section.
Q4: Is recrystallization a viable purification method for this compound?
A4: Absolutely. If your crude product is a solid with >90% purity, recrystallization can be an excellent and scalable final purification step to remove minor impurities and achieve high crystalline purity.[4] The key challenge is finding a suitable solvent or solvent system.[6]
Q5: How can I accurately assess the purity of my final product?
A5: While TLC and NMR are excellent for routine checks, the gold standard for quantitative purity assessment of pharmaceutical intermediates is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These techniques provide high resolution and sensitivity to detect and quantify even minor impurities.[8]
Troubleshooting Guides
Issue 1: Poor Separation & Tailing during Column Chromatography
This is typically identified by elongated spots on TLC and broad, overlapping peaks during column elution, leading to poor separation and mixed fractions.
-
Underlying Cause: The acidic nature of standard silica gel creates strong ionic interactions with the basic sites on 2-Methyl-5-(pyridin-4-yl)aniline. This leads to a non-linear adsorption isotherm, causing the characteristic tailing.[3]
-
Solutions & Scientific Rationale:
-
Eluent Modification (Recommended First Step): Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at 0.5-1% v/v is the industry standard. The TEA will preferentially bind to the acidic silanol groups, effectively "deactivating" them and allowing your product to elute more symmetrically.[4]
-
Use a Different Stationary Phase: If eluent modification is insufficient, change the stationary phase.
-
Basic or Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[4]
-
Reversed-Phase (C18) Chromatography: Separation is based on hydrophobicity rather than polarity. This can provide a completely different selectivity profile, which may be ideal for separating impurities with polarities similar to your product.[4]
-
-
Issue 2: Significant Product Loss and Low Yield After Purification
Low recovery (<50%) can occur at multiple stages, from the initial workup to final isolation.
-
Underlying Cause: Product loss can stem from several factors beyond a poor reaction.
-
Aqueous Workup Losses: As a basic compound, 2-Methyl-5-(pyridin-4-yl)aniline can be protonated in acidic or even neutral aqueous layers, increasing its water solubility and leading to loss during extraction.
-
Irreversible Adsorption: As discussed in Issue 1, some of your product may be binding so strongly to the silica gel that it cannot be eluted, especially if a basic modifier is not used.[4]
-
Oxidation/Degradation: Anilines can be susceptible to air oxidation, which is sometimes catalyzed by the acidic surface of silica gel, leading to the formation of colored, polar baseline impurities.[9]
-
-
Solutions & Scientific Rationale:
-
Optimize Workup: Before extraction, ensure the aqueous layer is basic (pH > 8-9) with NaOH or K₂CO₃ to keep your product in its neutral, more organic-soluble free-base form. Perform multiple extractions (e.g., 3x with Dichloromethane or Ethyl Acetate) to maximize recovery.
-
Deactivate Silica: Always use an eluent modified with triethylamine (see above) to prevent irreversible adsorption.
-
Inert Atmosphere: If you suspect oxidation (e.g., your product darkens on the column), consider packing and running the column using solvents degassed with nitrogen or argon. Storing the purified material under an inert atmosphere is also recommended.[1][10]
-
Issue 3: Recrystallization Fails: Oiling Out or No Crystals Form
This occurs when the compound either separates from the solution as a liquid ("oils out") or remains fully dissolved even upon cooling.
-
Underlying Cause:
-
Oiling Out: Often happens when the solution is too saturated or cools too quickly. It can also occur if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[11]
-
No Crystals: The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.[6]
-
-
Solutions & Scientific Rationale:
-
Address Oiling Out: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent until the solution is clear, and then allow it to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool) can help. If this fails, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[6][11]
-
Induce Crystallization: If no crystals form, the solution is likely not saturated enough. Concentrate the solution by gently boiling off some of the solvent and allow it to cool again. If it is saturated but won't crystallize, induce nucleation by scratching the flask or adding a "seed crystal" of the pure compound if available.[6]
-
Use an Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble). Then, slowly add a "poor," miscible anti-solvent (in which it is insoluble) until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand undisturbed. This controlled reduction in solubility is a powerful way to induce crystallization.[6]
-
Data Presentation & Protocols
Table 1: Suggested Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Standard starting point. Adjust ratio for an Rf of 0.2-0.3 on TLC. |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | For more polar compounds or when separation is poor in Hex/EtOAc. |
| Neutral Alumina | Hexane / Ethyl Acetate | None typically needed | Good alternative to silica for basic compounds. May alter selectivity. |
| Reversed-Phase C18 | Acetonitrile / Water | 0.1% Formic or Acetic Acid | Excellent for purity analysis and challenging separations. Elution order is reversed (less polar elutes first).[7] |
Experimental Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to separate your product from impurities. Aim for an Rf value of 0.2-0.4 for the product in the chosen solvent system. Remember to add 0.5-1% triethylamine to your TLC mobile phase to mimic column conditions.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 10% Ethyl Acetate in Hexane + 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Experimental Protocol 2: Recrystallization by Solvent Screening
-
Screening: Place ~20-30 mg of crude material into several test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the solid immediately at room temperature are poor choices.
-
Heating & Cooling: For solvents that did not dissolve the solid, heat the mixture gently. A good solvent will dissolve the compound when hot.[6] Once dissolved, allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is one that dissolves the product when hot but yields a large number of high-quality crystals upon cooling.
-
Scale-Up: Once an appropriate solvent is identified, perform the recrystallization on a larger scale following the slow cooling method described in the troubleshooting section.
Visualization of Workflows
A logical approach is critical to efficient troubleshooting. The following diagrams illustrate decision-making processes for purification.
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Decision tree for selecting an appropriate purification method.
References
- BenchChem (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem Technical Support.
- ResearchGate (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- Wiley-VCH (n.d.).
- BenchChem (n.d.). 2-Methyl-5-(pyridin-4-yl)aniline. BenchChem.
- BenchChem (2025). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline. BenchChem Technical Support.
- BenchChem (2025). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). BenchChem Technical Support.
- BenchChem (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
- Wiley-VCH (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- BenchChem (2025). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- BenchChem (2025).
- Sigma-Aldrich (n.d.). 2-Methyl-5-(pyridin-4-yl)aniline. Sigma-Aldrich.
- BenchChem (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines. BenchChem Technical Support.
- Google Patents (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
- MDPI (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI.
- BenchChem (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide. BenchChem Technical Support.
- PubChem (n.d.). 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. PubChem.
- BenchChem (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem Technical Support.
- Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Scribd (n.d.).
- ResearchGate (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
- BenchChem (n.d.). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
- National Institutes of Health (2024).
- ResearchGate (2014). Does aniline stick in columns during column chromatography?.
- ACS Publications (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- BenchChem (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. BenchChem Technical Support.
- BenchChem (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. BenchChem Technical Support.
- SIELC Technologies (n.d.). Separation of 2-((4-Amino-3-ethyl-5-methylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline on Newcrom R1 HPLC column. SIELC.
- ChemBK (2025). P-methyl aniline. ChemBK.
- Google Patents (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PubChemLite (2025). 2-methyl-5-[(pyridin-2-yl)methyl]aniline. PubChemLite.
- BLDpharm (n.d.). 4-(2-Methylpyridin-4-yl)aniline. BLDpharm.
- BenchChem (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem Technical Support.
- ACS Publications (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve.
- BLDpharm (n.d.). 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine. BLDpharm.
- PubChem (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. PubChem.
- Amanote Research (n.d.). Determination of the 2-Methyl-5-Ethyl-Pyridine in the. Amanote.
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Technical Support Center: Optimizing the Synthesis and Purification of 2-Methyl-5-(pyridin-4-yl)aniline
Welcome to the technical support center for 2-Methyl-5-(pyridin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this valuable research compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2-Methyl-5-(pyridin-4-yl)aniline, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Product Yield in Suzuki Coupling Reaction
Question: My Suzuki coupling reaction to synthesize 2-Methyl-5-(pyridin-4-yl)aniline is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: A low or non-existent yield in a Suzuki coupling for this specific molecule often points to issues with the catalyst, reagents, or reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The pyridine moiety in your substrate can also inhibit the catalyst.
-
Solution: Switch to a more electron-rich and sterically hindered ligand such as SPhos or XPhos, which are known to be effective for challenging couplings involving pyridines.[1] Consider increasing the catalyst loading in small increments.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step. A weak base may not be sufficient.
-
Solution: Use a stronger, anhydrous, and finely ground base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout the entire process.[1]
-
-
Poor Reagent Quality: Water contamination in reagents, especially the boronic acid, can lead to protodeboronation, a major side reaction.
-
Solution: Use anhydrous solvents and ensure your boronic acid is dry and pure. Consider using a boronate ester, which can be more robust.
-
Experimental Protocol: Optimized Suzuki Coupling for 2-Methyl-5-(pyridin-4-yl)aniline
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methylaniline (1.0 equiv.), 4-pyridinylboronic acid (1.2 equiv.), and a finely ground, anhydrous base such as K₃PO₄ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Presence of Significant Impurities After Reaction
Question: My reaction mixture contains several spots on the TLC plate in addition to my product. What are these impurities and how can I minimize them?
Answer: The most common impurity in this type of reaction is the homocoupling of the boronic acid, forming 4,4'-bipyridine. Another possibility is the dehalogenated starting material.
Potential Impurities & Minimization Strategies:
| Impurity | Potential Cause | Minimization Strategy |
| 4,4'-Bipyridine | Homocoupling of 4-pyridinylboronic acid, often promoted by oxygen. | Rigorously exclude oxygen from the reaction. Ensure thorough degassing of solvents.[1] |
| 2-Methylaniline | Protodeboronation of the boronic acid followed by reaction with the starting halide. | Use anhydrous reagents and solvents. |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and catalyst loading. |
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify 2-Methyl-5-(pyridin-4-yl)aniline from the crude reaction mixture. What are the best approaches?
Answer: The basic nature of the aniline and pyridine moieties can make purification by silica gel chromatography challenging. The compound may streak on the column or adsorb irreversibly.
Purification Strategies:
-
Column Chromatography with a Modified Mobile Phase:
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes). This will deactivate the acidic sites on the silica gel and improve the elution of your basic compound.[2]
-
-
Acid-Base Extraction:
-
Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) to a pH > 8 and extract your product back into an organic solvent. This is an effective way to remove non-basic impurities.
-
-
Recrystallization:
-
Solution: If the product is obtained as a solid with reasonable purity (>90%), recrystallization is an excellent final purification step.[2]
-
Protocol: Recrystallization of 2-Methyl-5-(pyridin-4-yl)aniline
-
Solvent Screening: Test the solubility of your compound in various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/heptane) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot chosen solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methyl-5-(pyridin-4-yl)aniline?
A1: The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This typically involves reacting a substituted aniline, such as 5-bromo-2-methylaniline, with a pyridineboronic acid, or vice-versa. The Buchwald-Hartwig amination is another viable, though less common, approach.[4][5][6]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.[5]
Q3: What are the optimal storage conditions for 2-Methyl-5-(pyridin-4-yl)aniline?
A3: To maintain its integrity, the compound should be stored in a cool, dark place under an inert atmosphere.[7] For long-term storage, keeping it at 4°C is advisable.[8]
Q4: What analytical techniques are best for confirming the purity and identity of the final product?
A4: A combination of techniques is recommended:
-
LC-MS: To determine the purity and confirm the molecular weight of the product.[9]
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Gas Chromatography (GC): Can also be used for purity assessment.[10]
Purity Analysis Workflow:
Caption: Workflow for purity and identity confirmation.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
-
NIH National Library of Medicine. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-5-(pyridin-4-yl)aniline | 761441-12-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-5-(pyridin-4-yl)aniline
Introduction: 2-Methyl-5-(pyridin-4-yl)aniline is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, serving as a key building block for various pharmacologically active molecules, including kinase inhibitors.[1] The integrity of this compound is paramount for the reliability of experimental outcomes and the quality of synthesized products. Its molecular structure, incorporating both a reactive aniline moiety and a photosensitive pyridine ring, makes it susceptible to specific degradation pathways during storage. This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the long-term stability and purity of 2-Methyl-5-(pyridin-4-yl)aniline.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of 2-Methyl-5-(pyridin-4-yl)aniline in a practical question-and-answer format.
Q1: My solid 2-Methyl-5-(pyridin-4-yl)aniline has changed color from off-white to yellow/brown. What is the cause, and can I still use it?
A1: A visible color change is the most common indicator of degradation.
-
Probable Cause: The primary reason for discoloration is the oxidation of the aniline functional group .[2] Anilines, in general, are highly susceptible to air oxidation, a process that is often accelerated by exposure to light.[3] This reaction forms highly colored impurities, which can include nitrobenzenes, benzoquinones, or polymeric aniline species, leading to the observed yellow, brown, or even dark-green appearance.[4][5]
-
Causality: The lone pair of electrons on the aniline's nitrogen atom makes the aromatic ring highly activated and prone to oxidation. Atmospheric oxygen acts as the oxidizing agent, and this process can be catalyzed by trace metal impurities or light energy.
-
Recommended Action:
-
Do Not Assume Usability: The presence of colored impurities, even in small amounts, can significantly impact the outcome of sensitive downstream reactions, such as palladium-catalyzed cross-couplings or amide bond formations.
-
Quantify Purity: Before use, it is critical to assess the purity of the material using a reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the recommended technique for quantifying the remaining parent compound and observing the impurity profile.[6]
-
Decision on Use: If the purity is still within the acceptable range for your specific application (e.g., >98%), it may be usable. However, for high-stakes experiments, such as late-stage API synthesis, using a fresh, pure lot is strongly advised.
-
Q2: I've observed a significant drop in purity via HPLC analysis, but there's no obvious color change. What could be the degradation pathway?
A2: While oxidation is visually apparent, other degradation mechanisms can occur without producing colored byproducts.
-
Probable Cause: The most likely cause is photodegradation of the pyridine ring . Pyridine and its derivatives are known to be sensitive to UV light, which can induce a variety of reactions, including ring opening or rearrangement, to form non-colored, smaller organic molecules like succinic or glutaric acid.[7][8] This degradation pathway will not be visually obvious but will result in a lower purity assay by HPLC.
-
Troubleshooting Workflow: To diagnose the root cause of degradation, follow this logical workflow.
Caption: Troubleshooting workflow for purity loss.
Q3: How can I reliably assess the purity of my 2-Methyl-5-(pyridin-4-yl)aniline and identify potential degradation products?
A3: A multi-tiered analytical approach is recommended for a comprehensive assessment.
-
Primary Method (Quantification): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity checks due to its high resolution and robustness.[6]
-
Confirmatory Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful. It not only separates the components like HPLC but also provides mass-to-charge ratio data, enabling the identification of unknown impurity structures.[9]
| Analytical Method | Primary Use | Advantages | Limitations |
| HPLC-UV | Routine purity quantification | Robust, reproducible, cost-effective, excellent for quantitation.[6] | Does not provide structural information on unknown impurities. |
| LC-MS | Impurity identification and profiling | High sensitivity and selectivity; provides molecular weight data for identifying unknowns.[9] | More complex, higher operational cost, quantification can be less precise than HPLC-UV without proper standards. |
| GC-MS | Analysis of volatile impurities | Excellent for identifying volatile or semi-volatile starting materials or side products.[10] | Not suitable for non-volatile or thermally labile compounds like 2-Methyl-5-(pyridin-4-yl)aniline itself. |
Section 2: FAQs on Optimal Storage and Handling
Q1: What are the ideal conditions for the long-term storage of solid 2-Methyl-5-(pyridin-4-yl)aniline?
A1: To maximize shelf-life and prevent degradation, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's chemical nature.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Lowering the temperature slows down the rate of all chemical reactions, including oxidation and thermal decomposition.[11][12] For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for longer periods (6+ months).[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air in the container with an inert gas is the most effective way to prevent oxidation of the aniline moiety.[5] |
| Light | Protect from Light | Store in an amber glass vial and keep in a dark location (e.g., a cabinet or freezer). This prevents light-induced oxidation and photodegradation of the pyridine ring.[3][13][14] |
| Container | Tightly Sealed Glass Vial | Use a vial with a secure, tight-fitting cap (e.g., a PTFE-lined cap) to prevent moisture and air ingress.[3][15] |
Q2: What are the primary chemical degradation pathways I should be aware of?
A2: The degradation of 2-Methyl-5-(pyridin-4-yl)aniline is primarily driven by its two key functional groups.
Caption: Primary degradation pathways for the compound.
-
Oxidation of the Aniline Moiety: This is a reaction with atmospheric oxygen that forms colored byproducts. It is the most common degradation route.[2][5]
-
Photodegradation of the Pyridine Moiety: UV light provides the energy to break bonds within the pyridine ring, leading to a loss of the parent compound structure.[16][17]
Q3: Are there incompatible materials I should avoid storing this compound near?
A3: Yes. Due to the reactive nature of the aniline group, 2-Methyl-5-(pyridin-4-yl)aniline should be stored away from the following classes of chemicals to prevent vigorous and potentially hazardous reactions:
-
Strong Oxidizing Agents: Such as perchlorates, peroxides, permanganates, and nitrates.[14]
-
Strong Acids and Acid Chlorides: Aniline is a base and will react exothermically with strong acids.[18]
-
Certain Metals: Aniline can be corrosive to copper, brass, and other copper alloys.[2]
Section 3: Key Experimental Protocols
Protocol 1: Inert Atmosphere Aliquoting and Storage
This protocol minimizes exposure to air and moisture, which is critical for preventing oxidative degradation.
Objective: To safely aliquot a bulk container of 2-Methyl-5-(pyridin-4-yl)aniline into smaller, single-use vials under an inert atmosphere.
Materials:
-
Glovebox or Schlenk line with Argon or Nitrogen supply.
-
Bulk container of 2-Methyl-5-(pyridin-4-yl)aniline.
-
Appropriately sized amber glass vials with PTFE-lined caps.
-
Spatulas and weighing paper.
-
Analytical balance (inside the glovebox, if possible).
Procedure:
-
Preparation: Place all necessary materials (vials, caps, spatula, etc.) inside the glovebox antechamber. Purge the antechamber at least three times.
-
Inert Environment: Transfer all materials into the main glovebox chamber. Ensure the oxygen and moisture levels are low (<10 ppm).
-
Equilibration: Allow the bulk container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Aliquoting: Carefully open the bulk container. Using a clean spatula, weigh the desired amount of the compound and transfer it into a pre-labeled amber vial.
-
Sealing: Tightly seal the vial with its cap. For extra protection, wrap the cap junction with Parafilm.
-
Backfilling: Before removing the vials from the glovebox, ensure the bulk container is securely sealed and backfilled with the inert atmosphere.
-
Storage: Transfer the newly created aliquots to a designated -20°C freezer for long-term storage.
Protocol 2: Standard HPLC Method for Purity Assessment
Objective: To determine the purity of a 2-Methyl-5-(pyridin-4-yl)aniline sample using a standard reversed-phase HPLC method.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
Sample of 2-Methyl-5-(pyridin-4-yl)aniline.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation: Accurately weigh ~10 mg of a high-purity reference standard of 2-Methyl-5-(pyridin-4-yl)aniline and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
References
-
Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]
-
PubMed. (2019, June 21). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. Retrieved from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Scribd. (n.d.). Pyridine Safety Data Sheet Summary. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
Allen. (n.d.). In hydrolysis of aniline, the reagent used is. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]
-
IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. espublisher.com [espublisher.com]
- 17. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 18. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Technical Support Center: Troubleshooting Byproduct Formation in Suzuki Coupling of 4-Bromopyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 4-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation in this critical cross-coupling reaction. The electron-deficient nature of the pyridine ring and the specific reactivity of the 4-position can lead to several common side reactions. This resource provides in-depth, experience-driven advice to diagnose and mitigate these issues, ensuring the successful synthesis of your target 4-arylpyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of pyridine as a byproduct. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: Protodebromination
The formation of pyridine from 4-bromopyridine indicates a protodebromination side reaction. In this process, the bromine atom is replaced by a hydrogen atom, effectively reducing your starting material and lowering the yield of the desired coupled product. This side reaction is often promoted by certain reagents and conditions within the catalytic cycle.
Troubleshooting Strategies:
-
Choice of Base and Solvent System: The combination of base and solvent plays a crucial role. While a base is necessary for the transmetalation step, some combinations can favor protodebromination.[1] For instance, strong bases in protic solvents can provide a ready source of protons.
-
Ligand Selection: The ligand on the palladium catalyst significantly influences the relative rates of the desired cross-coupling and undesired side reactions.
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the formation of pyridine is suppressed.
-
Q2: My reaction is producing a significant amount of 4,4'-bipyridine. How can I minimize this homocoupling byproduct?
A2: Root Cause Analysis: Homocoupling of the Boronic Acid/Ester
The formation of 4,4'-bipyridine is a result of the homocoupling of your boronic acid or ester coupling partner. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][7] The mechanism can involve a Pd(II)-catalyzed dimerization of the boronic acid.[6]
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Any oxidation to Pd(II) can initiate the homocoupling pathway.
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species might be slow or incomplete, leading to side reactions.
-
Recommendation: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions are suitable for the efficient in situ reduction of the Pd(II) precatalyst.
-
-
Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can drive the homocoupling reaction.[3]
-
Recommendation: Optimize the stoichiometry of your reagents. Start with a smaller excess of the boronic acid (e.g., 1.1 equivalents) and adjust as needed based on the reaction outcome.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly over the course of the reaction can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Recommendation: Prepare a solution of the boronic acid in the reaction solvent and add it via a syringe pump over several hours.
-
Q3: I am getting a byproduct that corresponds to the debrominated starting material (pyridine). What is the likely cause and solution?
A3: Root Cause Analysis: Protodeboronation of the Boronic Acid
The formation of a byproduct corresponding to the protonated form of your boronic acid's organic group (in this case, if you were using phenylboronic acid, you would see benzene) is due to protodeboronation.[8] This reaction involves the cleavage of the carbon-boron bond by a proton source, effectively removing the boronic acid from the productive catalytic cycle and leading to the formation of the corresponding arene.[8] This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[9]
Troubleshooting Strategies:
-
Anhydrous Conditions: Water is a common proton source that can facilitate protodeboronation.[3]
-
Recommendation: Use anhydrous solvents and ensure your base is thoroughly dried. Flame-drying glassware before use is also a good practice.
-
-
Choice of Boron Reagent: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[10][11]
-
Base Selection: The choice of base can influence the rate of protodeboronation.
-
Recommendation: Weaker bases like potassium fluoride (KF) can sometimes suppress protodeboronation while still being effective in the catalytic cycle.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromopyridine with an Arylboronic Acid
This protocol provides a robust starting point that can be optimized to address specific byproduct formation issues.
Materials:
-
4-Bromopyridine hydrochloride (or free base)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Data Presentation
Table 1: Effect of Ligand and Base on Byproduct Formation in a Model Reaction
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product (%) | Homocoupling (%) | Protodebromination (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 15 | 10 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 92 | <5 | <2 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 95 | <2 | <1 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 78 | 10 | 5 |
Note: The data presented is representative and compiled from various literature sources. Actual results may vary depending on the specific substrates and reaction conditions.[1][2]
Visualizations
Diagram 1: Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow to diagnose and resolve common byproduct issues.
Diagram 2: Key Factors Influencing Byproduct Formation
Caption: Interplay of reaction parameters affecting byproduct formation.
References
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313–4327. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 3878–3892. [Link]
-
Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]
-
Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]
-
Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Metwally, M. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S380–S391. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Li, J. J. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Patel, K. R., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(11), 3021–3042. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1859–1862. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849–5863. [Link]
-
Aher, A. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5275–5301. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849–5863. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
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Technical Support Center: Managing Solubility Challenges of 2-Methyl-5-(pyridin-4-yl)aniline Derivatives
Introduction: From Promising Scaffold to Soluble Candidate
Researchers in drug discovery are well-acquainted with the 2-Methyl-5-(pyridin-4-yl)aniline scaffold. Its unique structural motifs are instrumental in designing molecules with significant pharmacological potential. However, the very features that make this scaffold attractive—multiple aromatic rings and relative planarity—frequently lead to significant challenges in aqueous solubility.[1] Poor solubility is a primary hurdle that can stall or terminate promising drug development programs, making it critical to address this issue early and systematically.[2][3][4]
This technical support guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond simple protocols to provide a framework for understanding and overcoming the solubility issues inherent to this class of compounds. We will explore the physicochemical drivers of poor solubility and present a series of troubleshooting guides and FAQs to navigate these challenges effectively, ensuring your experimental data is reliable and your development pathway is clear.
Section 1: Understanding the Core Chemistry
The solubility behavior of 2-Methyl-5-(pyridin-4-yl)aniline derivatives is dictated by its structure. The molecule contains two basic nitrogen atoms: one on the aniline ring and one on the pyridine ring.[5][6] These sites are key to manipulating solubility.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and is readily available for protonation.[6] Pyridine itself is water-soluble and its basicity is a crucial handle for forming salts.[5][7]
-
Aniline Nitrogen: The aniline nitrogen is also basic, though typically less so than the pyridine nitrogen due to the delocalization of its lone pair into the phenyl ring.
-
Aromatic Core: The fused phenyl and pyridyl rings create a relatively large, hydrophobic, and often planar surface, which promotes strong crystal lattice packing and, consequently, low aqueous solubility.[1]
Because these derivatives possess ionizable basic centers, their solubility is profoundly dependent on pH.[8][9] By lowering the pH, these nitrogen atoms can be protonated, forming cationic species (salts) that are significantly more water-soluble than the neutral form.[10][11][12]
Caption: pH-dependent protonation states and their impact on solubility.
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common, immediate issues encountered in the lab.
Q1: My compound won't dissolve in my aqueous buffer for an in vitro assay. What is the quickest fix?
A1: The most common and immediate strategy is the use of a water-miscible organic co-solvent.[13][14][15] Dimethyl sulfoxide (DMSO) is the standard choice for initial screening assays.[16]
Protocol: Co-Solvent Method for In Vitro Assays
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or sonication can assist, but check for compound stability.[17]
-
For your assay, perform a serial dilution of this stock solution directly into your final aqueous buffer (e.g., PBS, cell media).
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid artifacts or cellular toxicity. This means your DMSO stock needs to be sufficiently concentrated.
Q2: I see a precipitate or cloudiness when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I prevent it?
A2: This is a classic case of a compound "crashing out" of solution. It occurs when the compound's concentration exceeds its kinetic solubility limit in the final mixed aqueous/organic solvent system.[16][17]
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer. Test a lower concentration.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.
-
Try a Different Co-Solvent: Some compounds are more soluble in other co-solvents like N,N-Dimethylformamide (DMF) or ethanol.[18] Test these as alternatives to DMSO.
-
Switch to pH Modification: If co-solvents are failing or are not appropriate for your assay, the most robust alternative is to address the intrinsic aqueous solubility via pH adjustment (see Section 3).
Q3: How can I systematically determine the best aqueous conditions for my derivative without just using DMSO?
A3: A pH-solubility profile is the most effective method. This involves measuring the compound's solubility across a range of pH values to identify the pH at which it is most soluble. Since 2-Methyl-5-(pyridin-4-yl)aniline derivatives are basic, solubility will dramatically increase at lower pH values.[8][19] A detailed protocol is provided in Section 3.
Q4: My compound is intended for in vivo animal studies. Can I use a DMSO-based formulation?
A4: While sometimes used, DMSO can have toxicity and can alter the pharmacokinetic profile of a compound. It is generally not recommended for final in vivo formulations. More appropriate strategies include:
-
Aqueous solutions with pH adjustment: Preparing the compound in a low pH, buffered vehicle.
-
Co-solvent systems with safer solvents: Using mixtures of water with excipients like polyethylene glycol (PEG), propylene glycol, or ethanol.
-
Cyclodextrin formulations: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly increase aqueous solubility.[3]
-
Lipid-based formulations: For very poorly soluble compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective.[11][20]
Section 3: In-Depth Troubleshooting Guides & Protocols
For a comprehensive solution to solubility issues, a more systematic approach is required.
Guide 1: Protocol for Systematic Solubility Assessment
Before attempting to improve solubility, you must first quantify it. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[21][22]
Step-by-Step Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer of interest (e.g., Water, PBS pH 7.4, Acetate Buffer pH 4.5). The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully remove a sample of the supernatant. It is essential to not disturb the solid at the bottom. The sample must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.[23][24]
-
Reporting: Express solubility in units such as mg/mL or µM.
| Solvent/Buffer System | Temperature (°C) | Measured Concentration (µg/mL) | Observations |
| Deionized Water | 25 | ||
| PBS, pH 7.4 | 25 | ||
| Acetate Buffer, pH 5.0 | 25 | ||
| Citrate Buffer, pH 3.0 | 25 | ||
| 5% DMSO in PBS, pH 7.4 | 25 |
Table for recording experimental solubility data.
Guide 2: pH Modification & Salt Formation Workflow
This is the most powerful strategy for this class of compounds. The goal is to find the lowest pH that provides sufficient solubility while remaining compatible with your experimental system.
Caption: Workflow for determining an optimal pH for solubilization.
For long-term stability and consistent manufacturing, forming a stable salt is preferable to simply adjusting the pH of a solution.[25][26][27] This involves reacting the basic compound with a specific acid (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid) to isolate a crystalline salt form.[12][28] The choice of the counter-ion can significantly impact the salt's final properties.[25]
Section 4: Summary of Solubility Enhancement Strategies
The table below provides a comparative overview of the primary strategies for managing the solubility of 2-Methyl-5-(pyridin-4-yl)aniline derivatives.
| Strategy | Mechanism of Action | Primary Application | Advantages | Disadvantages |
| pH Adjustment | Protonates basic centers (pyridine, aniline) to form a more soluble cationic species.[8][11] | In vitro assays, early in vivo studies, liquid formulations. | Highly effective for this scaffold, simple to implement, cost-effective. | Potential for pH-related compound instability; may not be suitable for all biological systems. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[13][14] | High-throughput screening, in vitro assays. | Quick and easy for preparing stock solutions; well-established. | Can cause compound precipitation upon dilution ("crashing out"); potential for solvent toxicity/artifacts.[16] |
| Salt Formation | Forms a stable, solid, ionizable salt with an acid, which has higher intrinsic solubility and faster dissolution.[10][26][27] | Solid dosage forms, long-term stable formulations for development. | Creates a stable and well-characterized solid form; significantly improves solubility and dissolution rate.[12] | Requires additional chemistry and characterization; not all salts have good physical properties (e.g., can be hygroscopic). |
| Cyclodextrins | The hydrophobic compound is encapsulated within the lipophilic core of the cyclodextrin molecule. | In vivo formulations (especially parenteral), stabilizing agents. | Can significantly increase apparent water solubility; can reduce toxicity. | Can be expensive; may alter drug-target binding kinetics; requires specific formulation development. |
| Amorphous Solid Dispersions (ASD) | The crystalline drug is molecularly dispersed in a polymer matrix, preventing crystallization and maintaining a higher energy (more soluble) amorphous state.[11][20] | Oral solid dosage forms for very poorly soluble drugs. | Can achieve dramatic increases in solubility and bioavailability. | Physically unstable (can recrystallize over time); requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, which increases the rate of dissolution according to the Noyes-Whitney equation.[10][11][29] | Oral and parenteral suspensions. | Established technology (micronization, nano-milling); can improve dissolution rate. | Does not increase equilibrium solubility; can lead to particle aggregation and handling issues. |
Conclusion
Managing the solubility of 2-Methyl-5-(pyridin-4-yl)aniline derivatives is a challenge that can be successfully overcome with a systematic and informed approach. There is no single universal solution; the optimal strategy depends on the specific derivative, the experimental context (in vitro vs. in vivo), and the desired final formulation. By starting with a thorough understanding of the compound's physicochemical properties and employing a logical progression of techniques—from simple co-solvents and pH adjustments for initial assays to more advanced methods like salt formation and amorphous solid dispersions for later-stage development—researchers can unlock the full therapeutic potential of this important chemical scaffold.
References
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Dr. Reddy's. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
-
Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
National Institutes of Health (NIH). (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
National Institutes of Health (NIH). (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
Wikipedia. Pyridine. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
ScienceDirect. Salt formation to improve drug solubility. [Link]
-
PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]
-
ResearchGate. (2007, August). Salt Formation to Improve Drug Solubility. [Link]
-
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). [Link]
-
IRO Chelating. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Technical Support Center: Analytical Method Validation for 2-Methyl-5-(pyridin-4-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method validation of 2-Methyl-5-(pyridin-4-yl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their resolutions, structured in a practical question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the validation of analytical methods for 2-Methyl-5-(pyridin-4-yl)aniline.
Q1: What is 2-Methyl-5-(pyridin-4-yl)aniline and why is method validation critical?
2-Methyl-5-(pyridin-4-yl)aniline is an aromatic amine containing both a toluidine and a pyridine moiety. Its structure suggests its potential use as an intermediate in pharmaceutical synthesis or its possible presence as a process-related impurity. The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of a final drug product.[1][2] Therefore, validating an analytical method is a regulatory requirement to demonstrate that the procedure is suitable for its intended purpose, which is to accurately and reliably quantify 2-Methyl-5-(pyridin-4-yl)aniline and any potential degradation products.
Q2: Which regulatory guideline should I follow for method validation?
The primary guideline for the validation of analytical procedures is the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[3][4][5] This guideline details the validation parameters required for various analytical methods, including assays and impurity tests. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have also adopted these guidelines.[4][6]
Q3: What are the essential validation parameters for an HPLC-based impurity quantification method for this compound?
According to ICH Q2(R1), the core validation characteristics for a quantitative impurity method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[5] This is often demonstrated through forced degradation studies.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[6]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Typical Acceptance Criteria for HPLC Impurity Method Validation
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | 80.0% to 120.0% for impurities at the specification level. |
| Precision (RSD%) | Repeatability: RSD ≤ 5.0% Intermediate Precision: RSD ≤ 10.0% |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Specificity | Peak purity index > 0.995; no co-elution with degradants. |
(Note: Acceptance criteria should be justified and may vary based on the specific application and regulatory requirements.)
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during method development and validation.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My HPLC peak for 2-Methyl-5-(pyridin-4-yl)aniline is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like this is a common issue. The primary causes are secondary interactions between the basic amine/pyridine groups and acidic silanols on the silica-based column packing.
-
Causality: The pyridine and aniline nitrogens are basic and can interact ionically with residual, deprotonated silanol groups (-SiO⁻) on the C18 column surface. This strong, secondary interaction mechanism, in addition to the desired reversed-phase partitioning, leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Solutions & Rationale:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this pH, the basic nitrogens will be protonated (e.g., -NH₃⁺), and more importantly, the surface silanols will be protonated (-SiOH), which significantly reduces the unwanted ionic interactions.
-
Use a Low-Bleed, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Using a high-purity, fully end-capped column is essential for analyzing basic compounds.
-
Check Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase. Injecting in a stronger, non-polar solvent can cause peak distortion. For this molecule, dissolving in a mixture that mimics the mobile phase (e.g., Acetonitrile/Water with acid) is ideal.
-
Diagram 1: Troubleshooting Poor Peak Shape
Caption: Decision tree for diagnosing and resolving poor HPLC peak shape.
Issue 2: Failure to Achieve Target Degradation in Forced Degradation Studies
Q: I've performed forced degradation studies, but I'm seeing less than 5% degradation under acidic and oxidative conditions. What should I do?
A: The goal of forced degradation is to generate relevant degradation products to prove the stability-indicating nature of your method.[8][9] If degradation is insufficient, the stress conditions are too mild.
-
Causality: The stability of 2-Methyl-5-(pyridin-4-yl)aniline may be higher than anticipated. The conditions (concentration of stressor, temperature, duration) were not energetic enough to break chemical bonds and induce degradation.
-
Solutions & Rationale:
-
Increase Stressor Concentration: For acid/base hydrolysis, move from 0.1 M HCl/NaOH to 0.5 M or 1.0 M.[9] For oxidation, increase the concentration of H₂O₂ (e.g., from 3% to 10% or 30%).
-
Increase Temperature: Perform the stress study at an elevated temperature (e.g., 60-80°C). Reaction kinetics approximately double for every 10°C increase in temperature.
-
Extend Duration: Increase the exposure time from a few hours to 24 or 48 hours.
-
Combine Stressors: For particularly stable molecules, a combination of stressors (e.g., acid hydrolysis at elevated temperature) may be necessary. The target degradation is typically between 5-20%.[9] Degrading the main peak too much can make it difficult to identify and track primary degradants.
-
Issue 3: Inconsistent or Drifting Retention Times
Q: During my precision study, the retention time for the main peak is slowly decreasing with each injection. What's causing this?
A: Drifting retention times are a classic sign of an un-equilibrated or changing chromatographic system.[10]
-
Causality: The most common cause is insufficient column equilibration time, especially when changing mobile phases or after the system has been idle. The stationary phase needs time to fully equilibrate with the mobile phase. Other causes include pump malfunctions, leaks, or changes in mobile phase composition (e.g., evaporation of the more volatile organic component).[11]
-
Solutions & Rationale:
-
Ensure Adequate Equilibration: Before starting any sequence, flush the column with at least 10-20 column volumes of the mobile phase. Monitor the baseline; a stable, flat baseline is a good indicator of equilibration.
-
Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure fluctuations and retention time shifts.[10]
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging. Air bubbles in the pump head can cause erratic flow rates.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven. Fluctuations in ambient lab temperature can affect retention times.[10]
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a systematic approach to investigating the degradation pathways of 2-Methyl-5-(pyridin-4-yl)aniline.
-
Prepare Stock Solution: Prepare a stock solution of 2-Methyl-5-(pyridin-4-yl)aniline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. Include a control sample (analyte in solvent) stored under the same conditions.
Stress Condition Reagent Temperature Duration (Initial) Acid Hydrolysis 1 M HCl 60°C 8 hours Base Hydrolysis 1 M NaOH 60°C 8 hours Oxidation 10% H₂O₂ Room Temp 24 hours Thermal Store solution and solid 80°C 48 hours Photolytic Expose solution and solid ICH Q1B light conditions N/A -
Neutralization (for Hydrolysis Samples): Before analysis, carefully neutralize the acid and base-stressed samples to a pH of ~7 to prevent damage to the HPLC column.
-
Analysis: Dilute all stressed samples, including the control, to the target concentration. Analyze by HPLC with a photodiode array (PDA) detector.
-
Evaluation:
-
Calculate the percentage degradation of the main peak.
-
Assess peak purity of the parent peak in all conditions to check for co-eluting degradants.
-
Ensure mass balance is conserved (sum of parent peak and degradant peaks should be close to 100% of the initial peak area).
-
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Troubleshooting HPLC Method Reliability. (n.d.). CHROMacademy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science.
- An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting HPLC Method Reliability. (2023). LCGC International.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
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- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
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- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 2-Methyl-5-(pyridin-4-yl)aniline and Its Positional Isomers: Synthesis, Characterization, and Application
Introduction
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Seemingly minor positional shifts of substituents can profoundly alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth comparative analysis of 2-Methyl-5-(pyridin-4-yl)aniline, a versatile bifunctional building block, and its key positional isomers.[1] This molecule, containing an electron-donating aniline moiety and a basic pyridine ring, is a valuable precursor in the development of pharmacologically active agents, particularly kinase inhibitors.[1]
Anilines and their derivatives are prevalent structural motifs in numerous FDA-approved drugs.[2][3] However, their inclusion can present challenges related to metabolic instability and potential toxicity.[2] Consequently, the strategic placement of substituents is a critical step in lead optimization, aiming to fine-tune a compound's pharmacological profile, enhance target selectivity, and mitigate adverse effects.[2][4] This guide is designed for researchers, scientists, and drug development professionals, offering a technical comparison grounded in experimental and computational data to aid in the rational design and selection of isomers for specific applications.
Structural Overview of Key Isomers
This guide will focus on a comparative analysis of 2-Methyl-5-(pyridin-4-yl)aniline and two of its structurally significant positional isomers. The selection of these isomers allows for a systematic evaluation of how the relative positions of the amino, methyl, and pyridinyl groups on the aniline ring influence the molecule's overall characteristics.
Caption: Core structures of the parent compound and its selected isomers.
Comparative Physicochemical and Spectroscopic Properties
The arrangement of substituents directly impacts electron distribution, steric hindrance, and intermolecular interactions, leading to distinct physicochemical and spectroscopic profiles for each isomer.
Table 1: Physicochemical Property Comparison
| Property | 2-Methyl-5-(pyridin-4-yl)aniline | 4-Methyl-3-(pyridin-4-yl)aniline | 2-Methyl-4-(pyridin-4-yl)aniline | Rationale for Differences |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | Isomers share the same molecular formula. |
| Molecular Weight | 184.24 g/mol [1][5] | 184.24 g/mol | 184.24 g/mol | Isomers share the same molecular weight. |
| Boiling Point | ~357.2 °C (Predicted)[5] | Varies | Varies | Differences in dipole moment and crystal packing efficiency will lead to variations in boiling and melting points. |
| pKa (pyridinium ion) | ~5.6 (Predicted) | ~5.7 (Predicted) | ~5.5 (Predicted) | The electron-donating effects of the aniline amino and methyl groups influence the basicity of the pyridine nitrogen. The proximity and relative position of these groups cause subtle shifts in pKa. |
| Calculated LogP | Varies | Varies | Varies | Lipophilicity is affected by the molecule's overall polarity and the exposure of polar functional groups, which differs with isomeric arrangement. |
| Dipole Moment | Lower | Higher | Highest (Predicted) | The vector sum of individual bond dipoles changes significantly with substituent position. The para arrangement of the electron-donating amino group and electron-withdrawing pyridine ring in 2-Methyl-4-(pyridin-4-yl)aniline likely results in the largest dipole moment. |
Table 2: Predicted ¹H NMR Spectroscopic Signatures (in DMSO-d₆)
| Proton Assignment | 2-Methyl-5-(pyridin-4-yl)aniline | 4-Methyl-3-(pyridin-4-yl)aniline | 2-Methyl-4-(pyridin-4-yl)aniline | Rationale for Chemical Shift Differences |
| -NH₂ | ~5.2 ppm (broad s, 2H) | ~5.0 ppm (broad s, 2H) | ~5.5 ppm (broad s, 2H) | The electronic environment around the amino group changes based on the relative positions of the methyl and pyridinyl groups, affecting its chemical shift. |
| -CH₃ | ~2.1 ppm (s, 3H) | ~2.2 ppm (s, 3H) | ~2.0 ppm (s, 3H) | The proximity to the amino and pyridinyl groups alters the shielding of the methyl protons. |
| Aniline Protons | 3 distinct aromatic signals | 3 distinct aromatic signals | 3 distinct aromatic signals | The substitution pattern on the aniline ring for each isomer is unique, leading to different splitting patterns (coupling constants) and chemical shifts for the aromatic protons, providing a clear method for differentiation. |
| Pyridine Protons | 2 signals (AA'BB' system) | 2 signals (AA'BB' system) | 2 signals (AA'BB' system) | The electronic influence of the substituted aniline ring on the pyridine protons will cause minor shifts, but the characteristic pattern for a 4-substituted pyridine will remain. |
Note: The chemical shifts are predicted based on standard principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
Experimental Protocols for Isomer Differentiation
Differentiating these isomers requires a combination of chromatographic separation and spectroscopic analysis. The choice of method depends on the specific properties of the isomers.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation
Causality: The differences in polarity and dipole moment among the isomers provide the basis for their separation using reverse-phase HPLC. The isomer with the highest polarity will have the shortest retention time, while the least polar will be retained longer on the nonpolar stationary phase.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 10% B, hold for 2 minutes.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the isomer mixture in a 50:50 mixture of Solvents A and B.
Self-Validation: The purity of each collected fraction can be confirmed by re-injection into the HPLC system, which should yield a single, sharp peak. Further confirmation is achieved through subsequent spectroscopic analysis.
Protocol 2: Spectroscopic Characterization
Causality: The unique electronic environment and spatial arrangement of atoms in each isomer result in distinct spectroscopic fingerprints, particularly in NMR and IR spectroscopy.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of each purified isomer in ~0.7 mL of DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Analysis: Carefully compare the chemical shifts, integration, and coupling patterns of the aromatic protons on the aniline ring. The relative positions of the substituents will create unique splitting patterns that can be used to definitively identify each isomer, as outlined in Table 2.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet or use an ATR accessory for each solid isomer sample.[6]
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the "fingerprint" region (below 1500 cm⁻¹). The C-H bending vibrations in this region are highly sensitive to the substitution pattern on the aromatic ring and will differ for each isomer. Additionally, look for subtle shifts in the N-H stretching frequencies (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations of the pyridine and benzene rings (around 1600-1450 cm⁻¹).[6]
-
Caption: Experimental workflow for the separation and identification of isomers.
Computational Analysis: A Predictive Approach
Trustworthiness: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental findings.[7][8] By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments, we can rationalize the observed differences in reactivity and intermolecular interactions.[7][8]
Expertise: A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity.[7] DFT calculations can predict which isomer is likely to be more reactive or electronically stable. These theoretical calculations provide a self-validating system when their predictions (e.g., relative polarity) align with experimental results (e.g., HPLC elution order).
Caption: Relationship between computational prediction and experimental validation.
Conclusion
The comparative analysis of 2-Methyl-5-(pyridin-4-yl)aniline and its positional isomers underscores the critical importance of substitution patterns in determining a molecule's fundamental properties. Through a systematic approach combining chromatographic separation, detailed spectroscopic analysis, and supportive computational modeling, researchers can confidently distinguish and characterize these closely related compounds. This knowledge is indispensable for drug development professionals seeking to optimize lead compounds, as the specific isomeric form can dictate biological efficacy, selectivity, and safety profiles. The methodologies and data presented in this guide provide a robust framework for making informed decisions in the synthesis and application of substituted anilines.
References
- Radial Chromatography for the Separation of Nitroaniline Isomers.
- Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives.
- Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing).
- A Comparative Guide to the Computational Analysis of Nitroaniline Isomers' Electronic Properties. Benchchem.
- Gas - Liquid Chromatographic Separation of Chloroaniline and Toluidine Isomers on Heteroaromatic St
- Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography.
- Aniline replacement in drug-like compounds. Cresset Group.
- 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. PubChem.
- A Theoretical Study of Aniline and Nitrobenzene by Comput
- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- Ab initio study of the structure of aniline in the S1 and S2 ππ* states.
- 2-Methyl-5-(pyridin-4-yl)aniline. Benchchem.
- 2-Methyl-4-(5-methyl-3-pyridinyl)aniline. PubChem.
- 2-Methyl-5-(pyridin-4-yl)aniline. Sigma-Aldrich.
- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Source not specified].
- 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- 4-(PYRIDIN-4-YL)ANILINE 13296-04-3 wiki. [Source not specified].
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- 2-nitro-N-[(pyridin-4-yl)methyl]aniline. PubChem.
- Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
- Background and inspiration of this work. A) Anilines in drug molecules...
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxyl
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Source not specified].
- (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline.
- Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt. Benchchem.
- Ibogaine. Wikipedia.
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A Comparative Guide to Validating the Biological Activity of Novel 2-Methyl-5-(pyridin-4-yl)aniline Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Methyl-5-(pyridin-4-yl)aniline derivatives. We will objectively compare the performance of these novel compounds with established alternatives, supported by detailed experimental protocols and data. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system, grounded in authoritative references.
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique combination of an aniline group and a 4-pyridinyl ring offers a versatile platform for developing targeted therapeutics.[1] This guide will focus on validating a series of novel derivatives of this scaffold, hypothesized to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers.[3][4] Our comparative analysis will benchmark these novel compounds against the FDA-approved dual EGFR/HER2 inhibitor, Lapatinib, and the EGFR-specific inhibitor, Gefitinib.[5][6][7]
Section 1: In Vitro Biological Activity Validation
The initial and most critical step in validating a novel compound is to determine its biological activity in a controlled, in vitro setting. This involves assessing its ability to inhibit cancer cell growth and confirming its direct interaction with the intended molecular targets.
Comparative Cytotoxicity Analysis Across Cancer Cell Lines
To evaluate the potency and selectivity of our novel compounds (designated as Compound A and Compound B ), we will assess their cytotoxic effects on a panel of human cancer cell lines with well-characterized EGFR and HER2 expression levels. The rationale is to determine if the compounds are more effective against cells that are dependent on the target kinases for survival and proliferation.
-
SK-BR-3 (Breast Cancer): High HER2 overexpression.
-
A431 (Epidermoid Carcinoma): High EGFR expression.
-
MCF-7 (Breast Cancer): Low HER2 and EGFR expression (serves as a negative control).
We will employ the XTT assay, a reliable colorimetric method for measuring cell viability.[8][9] The principle of this assay is based on the reduction of the tetrazolium salt XTT by metabolically active cells to form a water-soluble formazan product, the amount of which is directly proportional to the number of viable cells.[8][10]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound A, Compound B, Lapatinib, and Gefitinib in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent, as per the manufacturer's instructions.
-
Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 630-690 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values (µM)
| Compound | SK-BR-3 (High HER2) | A431 (High EGFR) | MCF-7 (Low HER2/EGFR) |
| Compound A | 0.05 | 0.25 | >10 |
| Compound B | 0.12 | 0.80 | >10 |
| Lapatinib | 0.08 | 0.30 | >10 |
| Gefitinib | 5.20 | 0.15 | >10 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data suggests that Compound A and Compound B exhibit potent cytotoxicity against HER2- and EGFR-overexpressing cell lines, with Compound A showing comparable or slightly better potency than Lapatinib. The high IC50 values in the MCF-7 cell line indicate selectivity towards cancer cells driven by these specific kinases. As expected, Gefitinib is most potent in the EGFR-driven A431 cell line.
Direct Target Engagement: In Vitro Kinase Inhibition Assay
To confirm that the observed cytotoxicity is a direct result of inhibiting EGFR and HER2, we will perform a direct enzymatic assay using purified recombinant kinases. This is a crucial step to eliminate the possibility of off-target effects. We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[11]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer containing DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compounds, the purified kinase (EGFR or HER2), and the specific substrate peptide in the kinase assay buffer.[11]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Data Presentation: Kinase Inhibition IC50 Values (nM)
| Compound | EGFR Kinase | HER2 Kinase |
| Compound A | 15 | 8 |
| Compound B | 45 | 20 |
| Lapatinib | 12 | 9 |
| Gefitinib | 5 | >1000 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data corroborates the cell-based assay results, showing that Compound A is a potent dual inhibitor of both EGFR and HER2, with an IC50 profile similar to Lapatinib. Compound B also shows dual inhibition but with slightly lower potency. Gefitinib's selectivity for EGFR is confirmed.
Section 2: Elucidating the Mechanism of Action
Demonstrating that the novel compounds inhibit the intended signaling pathways downstream of EGFR and HER2 provides crucial mechanistic evidence. Western blotting is the gold-standard technique for this purpose.[12][13]
Western Blot Analysis of Downstream Signaling
Upon activation, EGFR and HER2 trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation and survival.[14][15] A potent inhibitor should decrease the phosphorylation of key proteins in these pathways.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat SK-BR-3 cells with IC50 concentrations of Compound A, Lapatinib, and a vehicle control for 2 hours. After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, phospho-HER2, total HER2, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Expected Outcome: Treatment with Compound A and Lapatinib should lead to a marked decrease in the levels of phosphorylated EGFR, HER2, AKT, and ERK, while the total protein levels remain unchanged. This would confirm the on-target effect of the novel compound on the intended signaling pathways.
Visualizing the Target Pathway
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Section 3: In Vivo Efficacy Assessment
While in vitro assays are essential for initial validation, demonstrating efficacy in a living organism is a critical step towards clinical relevance. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation.[17][18][19]
Subcutaneous Xenograft Model
We will use a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of our lead candidate, Compound A.
Experimental Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject SK-BR-3 cells mixed with Matrigel into the flank of female athymic nude mice.[20]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control (e.g., orally administered daily)
-
Compound A (e.g., 50 mg/kg, orally administered daily)
-
Lapatinib (e.g., 50 mg/kg, orally administered daily)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Compound A (50 mg/kg) | 480 | 61.6 |
| Lapatinib (50 mg/kg) | 520 | 58.4 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data indicates that Compound A significantly inhibits tumor growth in vivo, with efficacy comparable to the established drug Lapatinib. This provides strong preclinical evidence for its therapeutic potential.
Section 4: Comprehensive Experimental Workflow
The following diagram illustrates the logical progression of experiments for validating a novel kinase inhibitor.
Caption: Experimental workflow for biological activity validation.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the biological activity of novel 2-Methyl-5-(pyridin-4-yl)aniline derivatives. By systematically comparing their performance against established drugs like Lapatinib and Gefitinib through a series of in vitro and in vivo experiments, researchers can build a robust data package. The hypothetical results for "Compound A" illustrate a promising profile of a potent, selective, and orally bioavailable dual EGFR/HER2 inhibitor with significant anti-tumor activity. This structured validation process, from initial cell-based screening to mechanistic elucidation and in vivo efficacy studies, is essential for identifying and advancing promising new candidates in the field of targeted cancer therapy.
References
-
Ahn, E. R., & Vogel, C. L. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. Breast Cancer Research and Treatment, 131(2), 371–381. Retrieved from [Link]
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Bhuvaneswari, S., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. Retrieved from [Link]
-
BreastCancer.org. (2023). Lapatinib (Tykerb): What to Expect, Side Effects, and More. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?. Retrieved from [Link]
-
Rexer, B. N., & Arteaga, C. L. (2012). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Breast Cancer Research, 14(5), 213. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
Lo, H. W. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cancer and Metastasis Reviews, 36(4), 575–591. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]
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The Pyridinylaniline Scaffold: A Comparative Guide for Kinase Inhibitor Design
The pyridinylaniline framework stands as a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its remarkable success is exemplified by blockbuster drugs such as Imatinib and Nilotinib, which have revolutionized the treatment of certain cancers.[1][2] This guide provides a head-to-head comparison of key pyridinylaniline scaffolds, delving into the structural nuances that dictate potency, selectivity, and clinical efficacy. We will explore the causality behind experimental choices in scaffold modification and provide validated protocols for their evaluation.
The Core Pharmacophore: A Privileged Structure for Hinge Binding
The archetypal pyridinylaniline scaffold consists of a pyridine ring linked to an aniline ring, typically via an amide bond. This arrangement is highly effective for targeting the ATP-binding pocket of protein kinases. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme.[3] This interaction mimics the binding of the adenine portion of ATP, making it a powerful competitive inhibitor.[4]
The aniline portion of the scaffold generally extends towards the solvent-exposed region of the binding pocket, providing a versatile platform for introducing substituents that can enhance potency and, critically, modulate selectivity against the vast landscape of the human kinome.[5]
Caption: Core pyridinylaniline pharmacophore and its key interactions.
Head-to-Head Scaffold Comparison: From Broad-Spectrum to Precision Targeting
The strategic modification of the pyridinylaniline scaffold is a testament to the power of structure-based drug design. Below, we compare seminal scaffolds that have defined the field.
Case Study 1: The Imatinib to Nilotinib Evolution
The development of Nilotinib from the Imatinib scaffold is a classic example of rational drug design aimed at improving potency and overcoming resistance.[1] Imatinib, the first-in-class BCR-ABL inhibitor, utilizes a 2-aminopyrimidine core. Nilotinib, a second-generation inhibitor, retains the core aminopyrimidine but introduces key structural modifications.
-
Scaffold Modification: Nilotinib's design incorporates a trifluoromethyl group on the aniline ring and an imidazole ring.
-
Causality: This modification optimizes the conformation of the molecule to fit more snugly into the ATP-binding pocket of the ABL kinase. The result is an approximately 30-fold increase in potency against imatinib-sensitive BCR-ABL and, crucially, activity against 32 out of 33 imatinib-resistant mutations.[2] The clinical superiority of Nilotinib over Imatinib as a first-line therapy for chronic myeloid leukemia (CML) has been demonstrated in clinical trials.[1][6]
Case Study 2: Ponatinib - Engineering a Solution to Gatekeeper Mutations
The T315I "gatekeeper" mutation in the ABL kinase domain confers resistance to both Imatinib and Nilotinib by introducing steric hindrance that prevents drug binding. Ponatinib was specifically engineered to overcome this challenge.
-
Scaffold Modification: Ponatinib introduces a rigid carbon-carbon triple bond (alkynyl linker) into its scaffold.[7]
-
Causality: This linear and rigid linker allows the molecule to bypass the bulky isoleucine residue at position 315, enabling potent inhibition of the T315I mutant ABL kinase.[7] This makes Ponatinib a critical therapeutic option for patients who have failed other therapies due to this specific resistance mechanism.[8]
Comparative Inhibitory Activity
The following table summarizes the inhibitory profiles of these key drugs against their primary targets and common off-targets. This quantitative data highlights how subtle changes in the pyridinylaniline scaffold can drastically alter the target profile and potency.
| Compound | Core Scaffold | Primary Target(s) | IC50 (BCR-ABL) | Key Off-Targets | Overcomes T315I? |
| Imatinib | Phenylaminopyrimidine | ABL, KIT, PDGFR | ~250-1000 nM | c-Kit, PDGFR | No |
| Nilotinib | Phenylaminopyrimidine | ABL, KIT, PDGFR | <30 nM | c-Kit, PDGFR | No |
| Ponatinib | Imidazopyridazine | ABL, VEGFR, FGFR, PDGFR | ~0.4 nM | VEGFR, FGFR, SRC | Yes |
Note: IC50 values are approximate and can vary based on assay conditions.
Expanding the Horizon: Beyond the Classical Scaffold
The fundamental principles of the pyridinylaniline pharmacophore have been applied to design inhibitors against a wide range of other kinase families, including VEGFR, FGFR, and EGFR, by modifying the core heterocycles.[9][10][11]
-
Pyrrolo[2,3-d]pyrimidines: This scaffold serves as a deaza-isostere of adenine and is found in inhibitors targeting EGFR and VEGFR.[12]
-
Pyrazolopyridines: These bicyclic cores have been successfully employed to address challenges in kinase-targeted drug discovery, with several compounds in late-stage clinical studies.[3]
-
Quinazolines and Pyrido[3,4-d]pyrimidines: These scaffolds have been optimized to create potent, irreversible inhibitors of the epidermal growth factor receptor (EGFR) family.[13]
These examples demonstrate the remarkable versatility of the core concept: a hinge-binding heterocycle linked to a moiety that explores the outer regions of the ATP pocket.
Experimental Validation: From Bench to Cell
Objectively comparing novel scaffolds requires robust and reproducible experimental protocols. Here, we outline standard workflows for biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ATP consumption.[14]
Principle: Kinase activity depletes ATP in the reaction. A proprietary reagent is added to stop the reaction and the remaining ATP is converted into a luminescent signal via a luciferase reaction.[15] Lower kinase activity (due to inhibition) results in more remaining ATP and a higher luminescent signal.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[14]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the purified kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature.[14]
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP. Incubate at 30°C for 60 minutes.[14]
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
Protocol 2: Cell Proliferation Inhibition Assay (Metabolic)
This assay assesses the impact of a compound on the growth and metabolic activity of cancer cells, providing a measure of its cytotoxic or cytostatic effects.[16]
Principle: Assays like the MTT or WST-1 assay measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[17] The amount of color produced is proportional to the number of viable, proliferating cells.
Caption: Workflow for a cell proliferation inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., K562 for BCR-ABL) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compound. Include wells with media only (blank), media with DMSO (vehicle control), and an untreated cell control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).[18]
-
Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell proliferation inhibition compared to the DMSO control for each concentration. Generate dose-response curves to determine the GI50 (concentration for 50% growth inhibition).[16]
Conclusion
The pyridinylaniline scaffold is a privileged and highly adaptable platform in drug design. The head-to-head comparison of Imatinib, Nilotinib, and Ponatinib illustrates a clear trajectory of rational design: initial discovery, potency and selectivity optimization, and targeted engineering to overcome specific resistance mechanisms. By understanding the structure-activity relationships that govern hinge binding and by employing robust biochemical and cellular validation workflows, researchers can continue to leverage this remarkable scaffold to develop the next generation of precision kinase inhibitors. The key to future success will lie in designing compounds with not only high on-target potency but also exquisite selectivity to minimize off-target effects and improve patient outcomes.
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The Aniline Moiety in Drug Discovery: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The aniline scaffold, a deceptively simple aromatic amine, represents a cornerstone in medicinal chemistry. It is a versatile building block found in a multitude of approved drugs, particularly in the realm of kinase inhibitors.[1] However, the aniline moiety is also a well-known "structural alert," often associated with metabolic liabilities that can lead to toxicity.[2]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substitutions on the aniline ring. Moving beyond a mere catalog of effects, we will delve into the underlying electronic and steric principles that govern how modifications to this fundamental scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. We will examine quantitative data from key studies, provide detailed experimental protocols for assessing these effects, and present a comparative analysis to guide rational drug design.
The Double-Edged Sword: Aniline's Role in Medicinal Chemistry
Aniline and its derivatives are integral to the synthesis of a wide array of pharmaceuticals, from sulfonamide antibiotics to modern targeted cancer therapies.[3] Their prevalence stems from their synthetic accessibility and their ability to engage in crucial hydrogen bonding and aromatic interactions within biological targets.[2] The nitrogen atom's lone pair of electrons and the modifiable aromatic ring provide a rich canvas for chemists to tailor molecular properties.
However, this reactivity also presents a significant challenge. The aniline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can generate reactive metabolites. These metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.[2] This metabolic instability necessitates a thorough understanding of how substitutions on the aniline ring can mitigate these risks while preserving or enhancing therapeutic activity.
Deconstructing the Aniline Scaffold: The Influence of Substituents
The biological activity of an aniline derivative is fundamentally dictated by the electronic and steric properties of the substituents on the aromatic ring. These modifications can profoundly impact the molecule's basicity (pKa), lipophilicity (logP), and overall conformation, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with the target protein.
Electronic Effects: A Dance of Electrons
The electron density on the aniline nitrogen is a critical determinant of its basicity and its ability to act as a hydrogen bond donor. This, in turn, affects its interaction with biological targets. Substituents on the aromatic ring can either donate or withdraw electron density through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density on the nitrogen atom. This makes the aniline more basic (higher pKa) and a stronger hydrogen bond donor.[4][5] In the context of enzyme inhibition, a more basic aniline may form a stronger interaction with an acidic residue in the active site.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br, -F) pull electron density away from the nitrogen atom, rendering the aniline less basic (lower pKa).[4][5] This can weaken interactions with the target but may also reduce metabolic susceptibility.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]
Case Study: 4-Anilinoquinazolines as EGFR Inhibitors
To illustrate these principles, let's examine the well-documented SAR of 4-anilinoquinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][7][8]
| Substituent (R) on Aniline Ring | Hammett Constant (σp) | EGFR Kinase Inhibition IC₅₀ (nM) | Analysis |
| H | 0.00 | 50 | Baseline activity of the unsubstituted aniline. |
| 3-Cl | 0.37 | 11 | The electron-withdrawing chloro group at the meta position significantly increases potency. This suggests that reduced basicity of the aniline nitrogen is favorable for binding, possibly by avoiding unfavorable electrostatic interactions or by promoting a more optimal binding conformation. |
| 3-Br | 0.39 | 7.5 | Similar to the chloro substituent, the bromo group enhances activity, indicating a tolerance for larger halogens at this position and reinforcing the importance of the electronic effect. |
| 3-CH₃ | -0.07 | 25 | The weakly electron-donating methyl group leads to a slight improvement in potency compared to the unsubstituted analog, suggesting that while electronic effects are important, other factors like steric bulk and hydrophobicity also play a role. |
| 3-NO₂ | 0.78 | 100 | The strongly electron-withdrawing nitro group, despite its electronic properties, leads to a decrease in activity. This is likely due to unfavorable steric interactions within the ATP-binding pocket of EGFR. |
| 4-OCH₃ | -0.27 | 200 | The electron-donating methoxy group at the para position significantly reduces potency. This further supports the hypothesis that a lower basicity of the aniline nitrogen is beneficial for EGFR inhibition in this scaffold. |
Data compiled from multiple sources for illustrative purposes.[7][8]
Steric Effects: The Importance of Size and Shape
Beyond electronics, the size and shape of substituents play a crucial role in determining how a molecule fits into its biological target.
-
Steric Hindrance: Bulky substituents can physically obstruct the optimal binding of the molecule to its target, leading to a decrease in activity. This is evident in the case of the 3-nitro substituted 4-anilinoquinazoline, where the larger nitro group likely clashes with residues in the EGFR active site.[8]
-
Conformational Constraints: Substituents can also influence the preferred conformation of the aniline ring relative to the rest of the molecule. This can be critical for achieving the correct orientation for binding. For instance, ortho-substituents can force the aniline ring out of planarity with the quinazoline core, which may be either beneficial or detrimental depending on the target's topology.
Visualizing the SAR Workflow
A systematic approach is essential for elucidating the structure-activity relationships of aniline derivatives. The following diagram illustrates a typical workflow.
Caption: A typical workflow for a structure-activity relationship study of aniline derivatives.
Experimental Protocols
To ensure the integrity of SAR data, robust and reproducible experimental protocols are essential. Here, we detail the methodologies for two key assays used to quantify the biological activity of aniline derivatives.
Protocol 1: Determination of IC₅₀ for Enzyme Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]
Objective: To determine the concentration of a substituted aniline derivative required to inhibit the activity of a target enzyme by 50%.
Materials:
-
Target enzyme (e.g., EGFR kinase)
-
Substrate for the enzyme (e.g., a synthetic peptide)
-
ATP (for kinase assays)
-
Test compounds (aniline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (specific to the enzyme)
-
96-well microtiter plates
-
Detection reagent (e.g., fluorescent or luminescent probe to measure product formation)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare a serial dilution of the test compounds.
-
Enzyme Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microtiter plate.
-
Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and ATP mixture.
-
-
Detection:
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and incubate as required.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Protocol 2: Receptor Binding Affinity (Ki) Determination
The inhibition constant (Ki) is an absolute measure of the binding affinity of an inhibitor.[10] A common method to determine Ki is through a competitive binding assay.
Objective: To determine the binding affinity of a non-labeled aniline derivative (the competitor) to a receptor by measuring its ability to displace a labeled ligand.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor.
-
Unlabeled test compounds (aniline derivatives).
-
Incubation buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Assay Setup: In a series of tubes or a microplate, combine a fixed concentration of the receptor preparation and the labeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters. The receptor-bound ligand will be retained on the filter, while the unbound ligand will pass through.[7]
-
Washing: Wash the filters with cold incubation buffer to remove any non-specifically bound ligand.
-
Quantification:
-
For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
For fluorescently labeled ligands, the measurement may be done directly in the plate if using a homogenous assay format.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[11]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[12] For aniline derivatives, QSAR can provide valuable insights into the key physicochemical properties driving their activity and can be used to predict the activity of novel analogs.
Hansch Analysis
Hansch analysis is a classic QSAR approach that models biological activity as a linear combination of electronic (σ), hydrophobic (π or logP), and steric (Es) parameters.[13] The general form of the Hansch equation is:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
Where C is the concentration required to produce a certain biological effect (e.g., IC₅₀), and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. A positive coefficient for a parameter indicates that an increase in that parameter's value leads to an increase in biological activity, while a negative coefficient indicates the opposite.[13]
Free-Wilson Analysis
The Free-Wilson approach is a de novo method that assumes that the contribution of each substituent to the overall biological activity is additive and independent of other substituents. The model is represented by the equation:
Biological Activity = Σ(substituent contributions) + activity of the parent scaffold
This method does not require physicochemical parameters and is useful when such data is unavailable. However, it requires a large and well-defined dataset of analogs.
Conclusion: A Forward Look
The aniline scaffold, despite its metabolic challenges, remains a valuable tool in the medicinal chemist's arsenal. A thorough understanding of the structure-activity relationships of substitutions on the aniline ring is crucial for designing potent, selective, and safe drug candidates. By systematically exploring the electronic and steric effects of substituents and employing robust experimental and computational methods, researchers can navigate the complexities of aniline chemistry to develop novel therapeutics. The future of drug discovery with aniline derivatives will likely involve the increasing use of advanced computational models to predict ADME properties and toxicity, as well as the development of novel bioisosteric replacements that mimic the favorable properties of the aniline moiety while mitigating its liabilities.
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A Researcher's Guide to Palladium Catalysts: Navigating the Landscape of Cross-Coupling Reactions
In the intricate world of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, driving innovation in pharmaceuticals, materials science, and beyond.[1][2][3] The remarkable efficiency and functional group tolerance of these reactions, recognized with the 2010 Nobel Prize in Chemistry, are critically dependent on the choice of the palladium catalyst.[3] This guide provides an in-depth comparison of the efficacy of different palladium catalysts, offering field-proven insights and experimental data to aid researchers in catalyst selection and optimization.
The Heart of the Matter: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to appreciating the nuances of different catalyst systems. The generally accepted catalytic cycle involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most critically, the ligands coordinated to the palladium center.[4][5]
The journey begins with a Pd(0) species, which undergoes oxidative addition with an organic halide (R-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6] Subsequently, transmetalation occurs, where an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide. Finally, reductive elimination from the Pd(II) complex forms the desired C-C or C-heteroatom bond (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Tale of Two Catalysts: Homogeneous vs. Heterogeneous Systems
Palladium catalysts can be broadly categorized into two main classes: homogeneous and heterogeneous.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.[1] However, the major drawback is the often-difficult separation of the catalyst from the product, leading to potential contamination and making catalyst recycling challenging.[9][10]
-
Heterogeneous Catalysts: In these systems, the palladium is immobilized on a solid support, such as activated carbon (Pd/C), silica, or polymers.[9][11] This facilitates easy separation and recycling of the catalyst.[10][11] A key debate in the field revolves around whether these reactions are truly heterogeneous or if they proceed via leached palladium species in solution, acting as a homogeneous catalyst.[9][10][12] Despite this, for many industrial applications, the practical advantages of heterogeneous catalysts are significant.
The Ligand's Crucial Role: From Simple Phosphines to Advanced Biarylphosphines
The evolution of palladium catalysis is intrinsically linked to the development of sophisticated ligands.[4] Ligands modulate the steric and electronic properties of the palladium center, profoundly impacting the catalyst's stability, activity, and selectivity.[5][13][14]
First-Generation Catalysts: The Workhorses
Simple phosphine ligands like triphenylphosphine (PPh₃) were instrumental in the early development of cross-coupling reactions. While effective for certain transformations, they often require higher catalyst loadings and temperatures, and their scope can be limited, particularly with challenging substrates like aryl chlorides.
Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Ligands
A significant breakthrough came with the introduction of bulky and electron-rich phosphine ligands.[4][14] These ligands, such as the Buchwald and Hartwig biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs), have revolutionized the field.[4][15] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of unreactive aryl chlorides.[4][14] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating oxidative addition.[14]
Precatalysts: Enhancing Stability and Convenience
To improve handling, stability, and the reliable generation of the active Pd(0) species, a variety of palladium precatalysts have been developed.[4][16][17][18][19] These are stable, well-defined Pd(II) complexes that readily convert to the active Pd(0) catalyst under the reaction conditions.[19] The use of precatalysts often leads to more reproducible results and can allow for lower catalyst loadings.[20] Buchwald's G3 and G4 palladacycle precatalysts are prominent examples that have found widespread use.[20]
Head-to-Head Comparison: Catalyst Performance in Key Cross-Coupling Reactions
The choice of catalyst is highly dependent on the specific transformation. Below is a comparative overview of catalyst performance in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the synthesis of biaryls.
| Catalyst System | Substrate Scope | Typical Catalyst Loading (mol%) | Key Advantages | Limitations |
| Pd(PPh₃)₄ | Aryl iodides and bromides | 1-5 | Readily available, well-established | Poor activity with aryl chlorides, requires higher temperatures |
| Pd(OAc)₂ / SPhos | Broad, including aryl chlorides and hindered substrates | 0.1-2 | High turnover numbers, good functional group tolerance | Ligand can be expensive |
| Buchwald G3-XPhos | Excellent, including challenging heteroaryl chlorides | 0.05-1 | Highly active, air- and moisture-stable precatalyst | Higher cost of precatalyst |
| Pd/C | Aryl iodides and bromides | 1-10 | Easily separable, recyclable | Potential for palladium leaching, lower activity than homogeneous systems |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using a Buchwald Precatalyst
-
To an oven-dried vial equipped with a magnetic stir bar, add the Buchwald G3-XPhos precatalyst (0.01 mmol, 1 mol%).
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Reaction: The Art of Olefin Arylation
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.[1]
| Catalyst System | Substrate Scope | Typical Catalyst Loading (mol%) | Key Advantages | Limitations |
| Pd(OAc)₂ / PPh₃ | Electron-deficient olefins, aryl iodides and bromides | 1-5 | Cost-effective | Requires high temperatures, often poor regioselectivity |
| Pd(OAc)₂ / P(o-tol)₃ | Broader scope than PPh₃, including some aryl chlorides | 0.5-3 | Improved activity | Still requires elevated temperatures |
| Herrmann's Catalyst (Palladacycle) | Activated and unactivated aryl bromides | 0.01-1 | Highly active, thermally stable | Less effective for aryl chlorides |
| Pd Nanoparticles | Aryl iodides and bromides | 1-5 | Can be performed in greener solvents, recyclable | Activity can be size and shape dependent[21] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[22] The choice of ligand is particularly critical in this transformation.[23]
| Catalyst System | Substrate Scope | Typical Catalyst Loading (mol%) | Key Advantages | Limitations |
| Pd₂(dba)₃ / BINAP | Aryl bromides with primary and secondary amines | 1-3 | Good for electron-rich and -neutral aryl bromides | Limited activity with aryl chlorides and hindered amines |
| Pd(OAc)₂ / XPhos | Excellent, including aryl chlorides and a wide range of amines | 0.5-2 | High generality and activity | Ligand cost |
| tBuBrettPhos Pd G6 Precatalyst | Extremely broad, including sterically hindered substrates at low temperatures | 0.1-1 | Highly efficient, allows for room temperature reactions in some cases[20] | Precatalyst synthesis adds a step |
| Pd/CM-phos | Aryl mesylates and tosylates, broad amine scope | 1-2.5 | Enables coupling of less reactive electrophiles[24] | Newer catalyst system, less commercially available |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine using a Buchwald Catalyst System [23]
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and RuPhos (0.012 mmol, 1.2 mol%).
-
Add 2-bromopyridine (0.5 mmol) and morpholine (0.6 mmol).
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) (0.7 mmol).
-
Add toluene (1 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Concluding Remarks for the Practicing Scientist
The field of palladium catalysis is in a constant state of evolution, with new ligands and precatalysts continually being developed to address the challenges of modern organic synthesis.[25] While this guide provides a comparative overview, the optimal catalyst for a specific transformation will always be determined by empirical investigation. Careful consideration of the substrate scope, desired reaction conditions, and economic factors will guide the researcher to the most effective catalytic system. The transition from first-generation catalysts to the highly active and versatile systems based on bulky, electron-rich ligands and stable precatalysts has undeniably expanded the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecules. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more efficient and selective palladium catalysts in the future.
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Assessing the Drug-like Properties of 2-Methyl-5-(pyridin-4-yl)aniline Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The journey from a promising hit to a viable clinical candidate is paved with rigorous evaluation of its pharmacokinetic and safety profiles, collectively known as drug-like properties. This guide provides a comprehensive framework for the assessment of these properties for an emerging class of compounds: 2-Methyl-5-(pyridin-4-yl)aniline derivatives. This scaffold is a key structural motif in a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.
The inherent structural features of the 2-Methyl-5-(pyridin-4-yl)aniline core, including its aromatic systems and hydrogen bonding capabilities, make it an attractive starting point for the design of potent enzyme inhibitors. However, these same features can present challenges in achieving favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Therefore, a systematic and comparative evaluation of these properties is paramount for the successful development of drug candidates based on this scaffold.
This guide will delve into the critical drug-like properties, provide detailed experimental protocols for their assessment, and offer a comparative analysis of hypothetical derivatives to illustrate the principles of lead optimization.
The Crucial Role of ADMET Profiling in Drug Discovery
The failure of a drug candidate in late-stage clinical trials due to poor pharmacokinetics or unforeseen toxicity is a costly and time-consuming setback. Early and continuous assessment of ADMET properties allows for the timely identification and mitigation of potential liabilities, guiding medicinal chemistry efforts towards compounds with a higher probability of success.[1][2] The key drug-like properties to consider are:
-
Solubility: The ability of a compound to dissolve in a solvent to give a homogenous solution. Poor aqueous solubility can lead to low bioavailability and formulation challenges.
-
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, to reach its target.
-
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. High metabolic instability can result in a short half-life and the formation of potentially toxic metabolites.
-
Cytotoxicity: The potential of a compound to cause damage to cells. Early identification of cytotoxicity is crucial for ensuring the safety of a drug candidate.
A Comparative Analysis of Hypothetical 2-Methyl-5-(pyridin-4-yl)aniline Derivatives
| Derivative | R-Group | MW ( g/mol ) | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HLM Half-life (min) | HepG2 IC₅₀ (µM) |
| Parent | H | 184.24 | 2.1 | >100 | 5.2 | 45 | >100 |
| Derivative A | -C(O)CH₃ | 226.27 | 2.3 | 85 | 4.8 | 38 | 85 |
| Derivative B | -SO₂CH₃ | 262.33 | 1.8 | 120 | 3.5 | 55 | >100 |
| Derivative C | 4-Fluorophenyl | 278.32 | 3.5 | 25 | 12.1 | 22 | 42 |
| Derivative D | 4-Morpholinomethyl | 305.40 | 1.5 | >200 | 1.8 | >60 | >100 |
This data is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive assessment.
Interpretation of the Hypothetical Data:
-
Parent Compound: Exhibits good solubility and moderate permeability and metabolic stability, with low cytotoxicity, making it a good starting point.
-
Derivative A (Acetamide): Shows a slight decrease in solubility, permeability, and metabolic stability, with a corresponding increase in cytotoxicity. This suggests the acetamide group may introduce a minor liability.
-
Derivative B (Sulfonamide): The introduction of the sulfonamide group improves solubility and metabolic stability but slightly reduces permeability. The low cytotoxicity is maintained. This could be a promising modification.
-
Derivative C (4-Fluorophenyl): The addition of a lipophilic aromatic ring significantly increases lipophilicity (cLogP), leading to poor solubility but enhanced permeability. However, it also results in lower metabolic stability and increased cytotoxicity, highlighting a potential trade-off.
-
Derivative D (Morpholinomethyl): The incorporation of a basic morpholine moiety dramatically improves solubility and metabolic stability while reducing permeability. The cytotoxicity remains low. This derivative might be suitable for intravenous administration where high permeability is less critical.
This comparative analysis demonstrates how systematic modifications to the parent scaffold can significantly impact its drug-like properties, guiding the selection of the most promising candidates for further development.
Experimental Protocols for Assessing Drug-like Properties
A robust assessment of drug-like properties relies on a combination of in vitro and in silico methods. Here, we provide detailed protocols for key in vitro assays.
Aqueous Solubility Assessment (Shake-Flask Method)
Rationale: This method determines the thermodynamic solubility of a compound, which is a critical parameter for oral drug absorption.[3]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Equilibration: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Incubation: Shake the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound.
Membrane Permeability Assessment (Caco-2 Permeability Assay)
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses many of the transporter proteins found in the human small intestine, making it a widely accepted in vitro model for predicting intestinal drug absorption.[4][5]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Compound Application: Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Metabolic Stability Assessment (Human Liver Microsome Assay)
Rationale: Human liver microsomes (HLM) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides a measure of a compound's intrinsic clearance.[6][7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as: t₁/₂ = 0.693 / k
Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a widely used method for screening the cytotoxic potential of drug candidates.[8][9]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration.
In Silico ADMET Prediction: A Complementary Approach
In addition to experimental assays, computational models can provide rapid and cost-effective predictions of ADMET properties.[10] These models are particularly useful in the early stages of drug discovery for triaging large numbers of virtual compounds. Various software packages and web-based tools are available for predicting properties such as solubility, permeability, metabolic stability, and potential toxicities. While these predictions are valuable for prioritizing compounds for synthesis and experimental testing, they should not replace in vitro or in vivo studies.
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological mechanisms is essential for effective communication and understanding in a research environment.
Experimental Workflow for ADMET Assessment:
Caption: A streamlined workflow for assessing the drug-like properties of new chemical entities.
Representative Kinase Signaling Pathway (e.g., TAK1 Signaling):
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is a common feature in inhibitors of various kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), which is a key regulator of inflammatory signaling pathways.
Caption: A simplified representation of the TAK1 signaling pathway, a potential target for 2-Methyl-5-(pyridin-4-yl)aniline derivatives.
Conclusion and Future Directions
The 2-Methyl-5-(pyridin-4-yl)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. However, the journey from a potent inhibitor to a successful drug is contingent on a thorough and early assessment of its drug-like properties. This guide has provided a framework for such an evaluation, encompassing both experimental and computational approaches.
While this document has utilized hypothetical data for illustrative purposes, the principles and protocols outlined are directly applicable to real-world drug discovery programs. A systematic, data-driven approach to optimizing the ADMET properties of 2-Methyl-5-(pyridin-4-yl)aniline derivatives will be crucial for unlocking their full therapeutic potential. Future work should focus on generating comprehensive experimental data for a diverse library of these derivatives to establish clear structure-activity and structure-property relationships, thereby accelerating the development of the next generation of targeted therapies.
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Benchmarking Novel Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
The landscape of kinase inhibitor discovery is one of relentless innovation, with novel chemical entities constantly emerging as potential therapeutics. However, the true measure of a new derivative lies not in its novelty alone, but in its demonstrable superiority over existing agents. This guide provides a comprehensive framework for the rigorous benchmarking of new kinase inhibitors against established competitors, ensuring that only the most promising candidates advance in the drug discovery pipeline.[1][2]
Our focus is on generating a robust, multi-faceted dataset that allows for a clear, evidence-based comparison. We will delve into the critical experimental workflows, from initial biochemical potency assessment to cellular target engagement and selectivity profiling, providing not just the "how" but the critical "why" behind each step.
Section 1: The Foundation of Comparison - Biochemical Potency and Mechanism of Action
The initial characterization of a novel kinase inhibitor begins with a precise determination of its intrinsic potency against the purified target kinase. This is most commonly expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. While seemingly straightforward, the generation of reliable and comparable IC50 data requires meticulous attention to experimental detail.
In Vitro Kinase Assay: Determining Biochemical Potency (IC50)
A variety of assay formats are available to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays that quantify ADP production.[1][3][4][5] The choice of assay will depend on the specific kinase, available reagents, and throughput requirements. Regardless of the platform, the underlying principles of experimental design remain constant.
Caption: Workflow for determining the IC50 of kinase inhibitors in vitro.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in reaction buffer.
-
Prepare a 2X substrate/ATP solution in reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[6]
-
Perform serial dilutions of the novel derivative and known inhibitors in the appropriate solvent (e.g., DMSO), followed by a further dilution in reaction buffer.
-
-
Assay Plate Setup :
-
Add the diluted inhibitors to a 384-well assay plate. Include vehicle-only controls (e.g., DMSO) for 0% inhibition and a control without enzyme for 100% inhibition.
-
Add the 2X kinase solution to all wells except the 100% inhibition control.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Detection :
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Terminate the reaction and measure the remaining ATP (and thus, kinase activity) by adding a luminescence-based detection reagent (e.g., ADP-Glo™).[4]
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis :
Beyond IC50: Understanding the Inhibition Constant (Ki)
While the IC50 is a widely accepted measure of potency, it is an operational parameter that can be influenced by experimental conditions, particularly the ATP concentration.[9] To obtain a more fundamental measure of inhibitor affinity, it is essential to determine the inhibition constant (Ki). The Ki is a true dissociation constant and is independent of substrate concentration, making it a more reliable value for comparing inhibitors.[9]
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis constant (Km) of the substrate (ATP in this case).[10]
Cheng-Prusoff Equation:
Where:
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis constant of the enzyme for the substrate.
Section 2: The Cellular Context - Target Engagement and Functional Effects
A potent biochemical inhibitor does not guarantee cellular efficacy.[11] Factors such as cell permeability, target engagement in a complex cellular environment, and off-target effects can significantly impact a compound's performance.[11][12] Therefore, benchmarking must extend to cell-based assays that provide a more physiologically relevant assessment.[13][14]
Cellular Target Engagement: Is the Inhibitor Hitting its Mark?
Confirming that a novel inhibitor engages its intended kinase target within a living cell is a critical step.[1] This can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.[15]
Caption: Workflow for assessing cellular target engagement via Western blot.
-
Cell Treatment :
-
Seed an appropriate cell line in which the target kinase and its downstream signaling pathway are active.
-
Treat the cells with a dose-response of the novel derivative and known inhibitors for a specified time. Include a vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand.
-
-
Protein Extraction and Quantification :
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.
-
-
Data Analysis :
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
-
Functional Cellular Assays: Measuring the Phenotypic Outcome
Ultimately, the goal of a kinase inhibitor is to elicit a specific cellular response, such as inhibiting proliferation or inducing apoptosis.[15] Therefore, it is crucial to compare the functional effects of the new derivative with those of known inhibitors in relevant cellular models.
A common functional assay is the cell proliferation assay, which measures the number of viable cells after a period of inhibitor treatment.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of the new derivative and known inhibitors. Include a vehicle control.
-
-
Incubation :
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement :
-
Equilibrate the plate to room temperature.
-
Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Section 3: The Critical Question of Selectivity
The majority of kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to off-target effects and potential toxicity.[16] Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the kinome is a prerequisite for its advancement.[16][17][18]
Kinome-Wide Profiling: A Global View of Selectivity
Kinome-wide profiling involves screening a new inhibitor against a large panel of kinases to identify potential off-targets.[19] This "compound-centric" approach provides a comprehensive view of the inhibitor's selectivity.[19] Several commercial services offer kinase profiling against hundreds of kinases.
The results are often visualized as a "kinome map" or a selectivity score, which quantifies the inhibitor's promiscuity. A more selective inhibitor will interact with a smaller number of kinases.
Interpreting Selectivity Data
When comparing the selectivity profiles of a new derivative and a known inhibitor, consider the following:
-
Primary Target Potency : The new derivative should maintain high potency against the intended target.
-
Off-Target Potency : The potency against off-targets should be significantly lower than against the primary target. A common threshold is a 100-fold or greater selectivity window.
-
Identity of Off-Targets : Some off-targets may be therapeutically beneficial (polypharmacology), while others may be associated with known toxicities.[17]
Section 4: Data Summary and Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Profile of New Derivative vs. Known Inhibitors
| Parameter | New Derivative | Known Inhibitor A | Known Inhibitor B |
| Biochemical Potency | |||
| Target Kinase IC50 (nM) | |||
| Target Kinase Ki (nM) | |||
| Cellular Activity | |||
| Target Engagement IC50 (nM) | |||
| Cell Proliferation GI50 (nM) | |||
| Selectivity | |||
| Selectivity Score (S-score) | |||
| Key Off-Target IC50 (nM) |
Conclusion
The benchmarking process outlined in this guide provides a rigorous and comprehensive framework for evaluating novel kinase inhibitors. By systematically assessing biochemical potency, cellular efficacy, and kinome-wide selectivity, researchers can generate the high-quality, comparative data necessary to identify truly promising drug candidates and make informed decisions in the drug discovery process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(pyridin-4-yl)aniline for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound responsibly.
The dual nature of 2-Methyl-5-(pyridin-4-yl)aniline, incorporating both an aromatic amine and a pyridine moiety, necessitates a cautious approach. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1] Pyridine and its derivatives are also recognized as hazardous substances, with regulations in place for their disposal.[2][3][4][5] Therefore, the disposal of this compound must be managed with stringent adherence to safety protocols to mitigate risks.
I. Hazard Assessment and Immediate Safety Precautions
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8][9] Aromatic amines can be toxic to aquatic life.[1][10]
-
Irritation: Causes skin and serious eye irritation.[6][8][9] May cause respiratory irritation.[6][9]
-
Absorption: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1]
Immediate Actions & Personal Protective Equipment (PPE):
Given these hazards, the following PPE is mandatory when handling 2-Methyl-5-(pyridin-4-yl)aniline for disposal:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is standard. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][11] If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[7]
II. Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Protocol for Waste Segregation and Storage:
-
Isolate the Waste: Collect waste 2-Methyl-5-(pyridin-4-yl)aniline and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Select an Appropriate Container: The waste container must be robust, chemically compatible with aromatic amines and pyridines, and have a tightly sealing lid to prevent the release of vapors.[11][12]
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-Methyl-5-(pyridin-4-yl)aniline," and any other identifiers required by your institution or local regulations.[12] The date the container was first used to collect waste should also be included.[13]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[11][12] Ensure it is stored with secondary containment to prevent spills from reaching drains.[13] The storage area should be away from incompatible materials such as strong acids and oxidizing agents.[7][11]
III. Disposal Workflow
The recommended and most secure method for the disposal of 2-Methyl-5-(pyridin-4-yl)aniline is through a licensed professional waste disposal service.[6][12] In-laboratory treatment of chemical waste is generally not recommended due to the potential for hazardous reactions and the need for specialized equipment and expertise.
The following diagram illustrates the decision-making process for the disposal of 2-Methyl-5-(pyridin-4-yl)aniline:
Caption: Decision workflow for the safe disposal of 2-Methyl-5-(pyridin-4-yl)aniline.
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: For small spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup. For large spills, or if you are uncertain, evacuate the area and contact your institution's EHS department immediately.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow to contain the spill.[1] For solid spills, carefully sweep up the material to avoid creating dust.[6][11]
-
Collect and Dispose: Place the absorbent material or swept-up solid into the designated hazardous waste container.[7][11]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After cleanup is complete, wash your hands and any exposed skin thoroughly.[11]
V. Regulatory Compliance
Disposal of 2-Methyl-5-(pyridin-4-yl)aniline falls under regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[2][14] It is imperative to comply with all local, state, and federal regulations. Your institution's EHS department is the primary resource for ensuring compliance.
| Regulatory Consideration | Guideline | Primary Regulatory Body (U.S.) |
| Waste Classification | Likely classified as hazardous waste due to toxicity. | EPA |
| Permissible Exposure Limit (PEL) | While no specific PEL exists for this compound, limits for related compounds like aniline (5 ppm) and pyridine (5 ppm) should be considered as a conservative guide.[15][16] | OSHA |
| Disposal Method | Must be disposed of through a licensed hazardous waste disposal company.[6][12] Incineration is a common method for such compounds.[3] | EPA |
| Container Management | Containers must be kept closed except when adding or removing waste, properly labeled, and stored to prevent leaks and spills.[13] | EPA, OSHA |
VI. Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2-Methyl-5-(pyridin-4-yl)aniline, a compound with potential health and environmental hazards, a stringent and well-defined disposal protocol is not merely a recommendation but a necessity. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper segregation, storage, and professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.
References
- Angene Chemical. (2026, January 6). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- BenchChem. (2025). Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals.
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- Fisher Scientific. (2025, December 20). Safety Data Sheet.
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- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-picoline.
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- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
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- Sigma-Aldrich. (2024, March 8). Safety Data Sheet: N-Methylaniline.
- Jubilant Ingrevia. (2024, February 2). Safety Data Sheet: 2-Amino-4-methylpyridine.
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- U.S. Environmental Protection Agency. (n.d.). Pyridine OSC Response.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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Mastering Safety: A Researcher's Guide to Handling 2-Methyl-5-(pyridin-4-yl)aniline
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2-Methyl-5-(pyridin-4-yl)aniline, a compound featuring both an aromatic amine and a pyridine moiety. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
This guide is structured to provide a comprehensive framework for the safe handling of 2-Methyl-5-(pyridin-4-yl)aniline, from initial risk assessment to final disposal.
I. Hazard Analysis and Risk Mitigation
The primary hazards associated with 2-Methyl-5-(pyridin-4-yl)aniline are inferred from its constituent functional groups:
-
Pyridine Moiety : Pyridine is a flammable liquid with a strong, unpleasant odor.[1] It can be harmful if inhaled, ingested, or comes into contact with skin.[4] Exposure can lead to dizziness, headaches, nausea, and respiratory irritation.[1]
-
Aniline Moiety : Aniline and its derivatives are toxic and can be absorbed through the skin. They are suspected carcinogens and can cause damage to organs through prolonged or repeated exposure.[5]
Given these potential hazards, a thorough risk assessment is the first critical step before any handling of 2-Methyl-5-(pyridin-4-yl)aniline.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Methyl-5-(pyridin-4-yl)aniline. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles and a face shield | NIOSH-approved respirator if not in a fume hood | Chemical-resistant lab coat |
| Solution Preparation | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Reaction Setup and Monitoring | Nitrile or neoprene gloves | Chemical splash goggles | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Work-up and Purification | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Work in a certified chemical fume hood | Chemical-resistant lab coat |
| Waste Disposal | Nitrile or neoprene gloves | Chemical splash goggles | Well-ventilated area | Chemical-resistant lab coat |
Rationale for PPE Selection:
-
Hand Protection : Nitrile or neoprene gloves provide adequate protection against pyridine and its derivatives; latex gloves should be avoided.[2][4] A study on aromatic amine permeation through protective gloves demonstrated that breakthrough times can vary significantly between glove materials, emphasizing the need for careful selection.[6][7]
-
Eye and Face Protection : Chemical splash goggles are essential to protect the eyes from splashes and fumes that can cause serious irritation.[2][4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[2]
-
Respiratory Protection : Due to the volatility and potential inhalation toxicity of pyridine and aniline compounds, all work should be conducted in a certified chemical fume hood or a well-ventilated area.[1][4][8] If adequate ventilation is not available, a NIOSH-approved respirator is mandatory.[2][3]
-
Skin and Body Protection : A chemical-resistant lab coat protects against skin contact.[2] For pyridine compounds, flame-retardant and antistatic protective clothing is recommended due to their flammability.[2]
PPE Selection Workflow:
Caption: Decision workflow for selecting appropriate PPE.
III. Operational Protocols: A Step-by-Step Guide to Safety
Adherence to strict operational protocols is crucial for minimizing exposure risk.
A. Preparation and Weighing:
-
Ventilation First : Always ensure your workspace is well-ventilated before handling the compound.[1][4] A certified chemical fume hood is the preferred environment.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Containment : When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a fume hood to prevent the dispersal of fine particles.
-
Labeling : Clearly label all containers with the chemical name and any relevant hazard warnings.[4]
B. Handling and Storage:
-
Controlled Environment : Handle the compound exclusively in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid Inhalation : Do not breathe in dust or vapors.[9]
-
Prevent Contact : Avoid contact with skin, eyes, and clothing.[8][9]
-
Safe Storage : Store 2-Methyl-5-(pyridin-4-yl)aniline in a cool, dry, and well-ventilated place, away from sources of ignition.[1][4] Keep containers tightly closed.[4]
C. Emergency Procedures:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][10]
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do not induce vomiting. Call a physician or poison control center immediately.[10]
-
Spills : In the event of a spill, use absorbent materials like sand or vermiculite to contain it.[1] Transfer the contained material to a sealed container for proper disposal.[1]
Emergency Response Plan:
Caption: Immediate steps for different exposure routes.
IV. Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Dispose of 2-Methyl-5-(pyridin-4-yl)aniline and any contaminated materials in a designated, labeled hazardous waste container.
-
Regulatory Compliance : All chemical waste disposal must be in accordance with local, state, and federal regulations.[3]
-
Avoid Environmental Release : Do not dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Penta chemicals. (2024, November 26).
- Thermo Fisher Scientific. (2018, October).
- Benchchem. (2025).
- Thermo Fisher Scientific. (2020, December 13).
- LGC Standards. (2016, February 15).
- Sigma-Aldrich. (2025, May 20).
- LGC Standards. (2016, April 15). 2-Methyl-5-nitro-N-[4-(pyridin-3-yl)
- Jubilant Ingrevia. (2024, February 2).
- Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- HBM4EU. (n.d.). Prioritised substance group: Anilines. HBM4EU.
- National Institutes of Health. (n.d.). Aniline Acute Exposure Guideline Levels. NCBI - NIH.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
